IRAK4 modulator-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H13ClN4O2 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C19H13ClN4O2/c20-13-7-8-17(26-14-5-2-1-3-6-14)16(11-13)23-19(25)15-12-22-24-10-4-9-21-18(15)24/h1-12H,(H,23,25) |
InChI Key |
AVMJESYFKTXCIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=C4N=CC=CN4N=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IRAK4 Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. IRAK4 modulator-1 is a small molecule designed to interact with IRAK4, and it has been identified as a component of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) aimed at IRAK4 degradation. This document provides a detailed overview of the mechanism of action of IRAK4 modulation, contextualized for a compound like this compound, based on the established role of IRAK4 in inflammatory signaling.
The Central Role of IRAK4 in Innate Immunity
IRAK4 is the most upstream and essential kinase in the MyD88-dependent signaling cascade.[1][2] This pathway is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) recognized by TLRs and pro-inflammatory cytokines of the IL-1 family.[1]
Upon ligand binding to a TLR or IL-1R, the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88.[3] MyD88, in turn, recruits IRAK4 via interactions between their respective death domains.[1] This recruitment into a high-order signaling complex known as the "Myddosome" brings multiple IRAK4 molecules into close proximity, facilitating their dimerization and trans-autophosphorylation, which is a key step in its activation.[3]
Activated IRAK4 then acts as a scaffold and phosphorylates other members of the IRAK family, primarily IRAK1 and IRAK2.[2] This initiates a downstream signaling cascade involving the recruitment of TRAF6, an E3 ubiquitin ligase. TRAF6 activation leads to the activation of the TAK1 kinase complex, which subsequently activates two major pro-inflammatory signaling pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Activation of the IKK complex leads to the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus.
-
MAPK (Mitogen-Activated Protein Kinase): Activation of p38 and JNK pathways.
The culmination of this signaling is the robust transcriptional activation of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other mediators of inflammation. The kinase activity of IRAK4 is considered indispensable for this entire process.[2]
Mechanism of Action of this compound
As an ATP-competitive inhibitor, this compound exerts its effect by binding to the ATP-binding pocket located in the kinase domain of IRAK4. This binding event prevents the phosphorylation of ATP and its subsequent transfer to IRAK4 substrates, thereby inhibiting the kinase activity of IRAK4.
The primary consequences of this inhibition are:
-
Prevention of IRAK4 Autophosphorylation: By blocking the kinase activity, the modulator prevents the initial trans-autophosphorylation of IRAK4 within the Myddosome complex, a critical step for its full activation.
-
Inhibition of Downstream Substrate Phosphorylation: The modulator blocks the IRAK4-mediated phosphorylation and activation of IRAK1 and IRAK2.
-
Suppression of Pro-inflammatory Signaling: The blockade of the signaling cascade at its apex prevents the downstream activation of TRAF6, TAK1, NF-κB, and MAPKs.
-
Reduction of Cytokine Production: The ultimate functional outcome is a significant reduction in the production and release of key inflammatory cytokines such as TNF-α and IL-6.
It is important to note that while kinase inhibition is the primary mechanism, IRAK4 also possesses a crucial scaffolding function in the assembly of the Myddosome.[4] Molecules that only inhibit kinase activity may not fully abrogate signaling, as the intact scaffold can still facilitate some level of complex formation. This has led to the development of IRAK4 degraders (PROTACs), which utilize an IRAK4 inhibitor moiety, such as this compound, to recruit the entire IRAK4 protein for proteasomal degradation, thereby eliminating both its kinase and scaffolding functions.[5][6][7]
Signaling Pathway Diagram
Quantitative Data
The primary quantitative measure of the potency of this compound is its half-maximal inhibitory concentration (IC50) in a biochemical assay.
| Compound | Target | Assay Type | IC50 (μM) |
| This compound (example 161) | IRAK4 | Biochemical | 4.647[8][9][10][11] |
Note: This IC50 value is for the modulator as a standalone inhibitor. When incorporated into a PROTAC, the relevant metric for the final molecule becomes the DC50 (concentration for 50% degradation).
Experimental Protocols
While the specific protocol for determining the IC50 of this compound is not publicly available, the following sections describe standardized and widely accepted methodologies for key experiments in the evaluation of IRAK4 inhibitors.
IRAK4 Biochemical Kinase Assay (Representative Protocol)
This type of assay directly measures the enzymatic activity of purified IRAK4 and its inhibition by a test compound. A common method is a fluorescence polarization (FP)-based ADP detection assay.
Objective: To determine the IC50 value of a test compound against purified IRAK4 kinase.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A competitive FP immunoassay is used where ADP generated by IRAK4 competes with a fluorescently labeled ADP tracer for binding to an ADP-specific antibody. Higher IRAK4 activity results in more ADP, which displaces the tracer from the antibody, causing a decrease in fluorescence polarization.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Substrate (e.g., Myelin Basic Protein (MBP) or a synthetic peptide substrate)
-
Test compound (this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or Transcreener® ADP² FP Assay Kit (BellBrook Labs)
-
384-well assay plates (low-volume, white)
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well assay plate. Include DMSO-only wells for "no inhibition" (100% activity) and wells with a known potent IRAK4 inhibitor for "maximal inhibition" (0% activity) controls.
-
Enzyme Preparation: Dilute the recombinant IRAK4 enzyme to the desired working concentration in pre-chilled kinase buffer.
-
Enzyme Addition: Add the diluted IRAK4 enzyme solution to all wells containing the test compound and controls.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of ATP and substrate in kinase buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for IRAK4.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination and Detection: Stop the kinase reaction and initiate the ADP detection by adding the ADP-Glo™ or Transcreener® reagent according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at room temperature.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Convert the FP values to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow Diagram for Biochemical Assay
Cellular Assay for Cytokine Release (Representative Protocol)
This assay measures the ability of a compound to inhibit IRAK4 signaling in a biologically relevant cellular context, typically by quantifying the release of pro-inflammatory cytokines.
Objective: To determine the potency of an IRAK4 inhibitor in blocking TLR-agonist-induced cytokine production in human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
Materials:
-
Human PBMCs isolated from healthy donor blood, or THP-1 cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4).
-
Test compound (this compound) serially diluted in DMSO.
-
96-well cell culture plates.
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for TNF-α or IL-6.
-
Cell viability assay reagent (e.g., CellTiter-Glo®).
Procedure:
-
Cell Plating: Seed PBMCs or THP-1 cells into a 96-well plate at a predetermined density (e.g., 2 x 10^5 cells/well) and allow them to rest for 2-4 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include DMSO-only vehicle controls. Incubate for 1 hour at 37°C, 5% CO2.
-
Cellular Stimulation: Add the TLR agonist (e.g., R848 at a final concentration of 1 µg/mL) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Quantification (ELISA): Quantify the concentration of TNF-α or IL-6 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Cell Viability Assessment: To the remaining cells in the plate, add a cell viability reagent to assess any potential cytotoxicity of the compound.
-
Data Analysis: Normalize the cytokine production data to the vehicle control. Plot the percentage of cytokine inhibition against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.
Conclusion
This compound is an inhibitor of the IRAK4 kinase, a pivotal enzyme in innate immune signaling. Its mechanism of action involves binding to the ATP pocket of IRAK4, thereby preventing the phosphorylation cascade that leads to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines. With a biochemical IC50 of 4.647 μM, it demonstrates direct interaction with its target. While this molecule has been identified as a component for developing more complex therapeutics like PROTACs, its inhibitory action on the kinase function of IRAK4 represents a validated and critical point of intervention for modulating diseases driven by aberrant TLR and IL-1R signaling. Further characterization in cellular assays is necessary to fully elucidate its therapeutic potential.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interleukin 1 receptor associated kinase 4 | Interleukin-1 receptor-associated kinase (IRAK) family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2023237049A1 - Degradation of irak4 by conjugation of irak4 inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: The IRAK4 Signaling Pathway and the Enigmatic "IRAK4 modulator-1"
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) signaling pathway, a critical component of the innate immune system and a key target in drug discovery for inflammatory and autoimmune diseases. The guide will also address the current understanding of a specific compound, "IRAK4 modulator-1," while highlighting the limitations in publicly available data.
The Core IRAK4 Signaling Pathway
IRAK4 is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] This pathway is fundamental to the innate immune response, initiating inflammatory cascades upon the detection of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).
The canonical IRAK4 signaling cascade can be summarized as follows:
-
Ligand Binding and Receptor Dimerization: The pathway is initiated by the binding of a specific ligand (e.g., a cytokine like IL-1β or a microbial component like lipopolysaccharide [LPS]) to its corresponding receptor (IL-1R or TLR). This binding induces the dimerization of the receptor chains.
-
Recruitment of Adaptor Proteins: The dimerized receptor complex recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).
-
Formation of the Myddosome: MyD88 acts as a scaffold for the assembly of a larger signaling complex known as the Myddosome. This complex brings IRAK4 and other IRAK family members, such as IRAK1 and IRAK2, into close proximity.
-
IRAK4 Autophosphorylation and Activation: Within the Myddosome, IRAK4 molecules autophosphorylate and become fully active kinases.
-
Phosphorylation of Downstream Targets: Activated IRAK4 then phosphorylates IRAK1 and IRAK2, leading to their activation.
-
Signal Amplification and Diversification: The activated IRAK1 and IRAK2 dissociate from the Myddosome and interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of downstream signaling cascades, most notably:
-
NF-κB Pathway: Activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of IκBα, which allows the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.
-
MAPK Pathways: Activation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which also contribute to the inflammatory response.
-
The signaling cascade is a tightly regulated process, with negative regulators such as IRAK-M acting to dampen the inflammatory response.[1][2]
Figure 1. The canonical IRAK4 signaling pathway.
"this compound": A Glimpse into a Potential Therapeutic
"this compound," also referred to as "example 161" in some contexts, has been identified as a regulator of IRAK4. The primary piece of quantitative data available in the public domain for this compound is an IC50 value of 4.647 μM.[1][2] This value suggests a moderate potency in inhibiting the activity of IRAK4 in a biochemical assay.
Important Note: Detailed information regarding the specific mechanism of action, the full experimental context of the IC50 value, and other relevant data for "this compound (example 161)" is primarily contained within patent literature, specifically patent WO2015104688 . Access to the full text of this patent is required for a comprehensive understanding of this compound. The information presented here is based on publicly indexed data, which is limited.
Quantitative Data
The available quantitative data for "this compound" is sparse and summarized in the table below.
| Compound | Target | Assay Type | IC50 (μM) | Source |
| This compound | IRAK4 | Not specified | 4.647 | Publicly indexed data, likely from patent WO2015104688 |
Postulated Mechanism of Action
Given its designation as a "modulator" and the reported IC50 value, "this compound" is presumed to be an inhibitor of IRAK4's kinase activity. The "IC50" (half-maximal inhibitory concentration) value indicates the concentration of the compound required to inhibit 50% of the IRAK4 enzyme's activity in a laboratory setting. The precise nature of this inhibition (e.g., competitive, non-competitive, allosteric) is not detailed in the currently accessible public information.
Experimental Protocols for IRAK4 Inhibition
While the specific protocol used to determine the IC50 of "this compound" is not publicly available without accessing the relevant patent, several standardized biochemical and cellular assays are commonly employed to assess the activity of IRAK4 inhibitors. These assays are crucial for drug development professionals in the field.
Biochemical Kinase Assays
These assays directly measure the enzymatic activity of purified IRAK4 and the ability of a compound to inhibit this activity.
Example: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This is a common method for assessing kinase activity in a high-throughput format.
Principle: The assay measures the phosphorylation of a specific substrate by IRAK4. A europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled substrate are used. When the substrate is phosphorylated by IRAK4, the binding of the antibody brings the Eu3+ and XL665 into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal. An inhibitor will reduce the phosphorylation of the substrate, leading to a decrease in the FRET signal.
General Protocol:
-
Reagents:
-
Recombinant human IRAK4 enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound ("this compound") at various concentrations
-
HTRF detection reagents (Eu3+-labeled anti-phospho-antibody and XL665-labeled streptavidin)
-
-
Procedure:
-
Add the test compound at a range of concentrations to the wells of a microplate.
-
Add the IRAK4 enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the HTRF detection reagents.
-
Incubate to allow for antibody-substrate binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.
-
Figure 2. A generalized workflow for an HTRF-based IRAK4 kinase assay.
Cellular Assays
Cellular assays are essential to confirm the activity of an inhibitor in a more physiologically relevant context.
Example: TLR-Induced Cytokine Release Assay in Human PBMCs
Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in human peripheral blood mononuclear cells (PBMCs) following stimulation of a TLR pathway.
General Protocol:
-
Cell Culture: Isolate and culture human PBMCs.
-
Compound Treatment: Pre-incubate the PBMCs with various concentrations of the test compound.
-
TLR Stimulation: Stimulate the cells with a TLR ligand (e.g., LPS for TLR4, R848 for TLR7/8).
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 18-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a specific cytokine (e.g., TNF-α) using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the cytokine concentration against the compound concentration to determine the IC50 value for the inhibition of cytokine release.
Conclusion and Future Directions
The IRAK4 signaling pathway remains a highly attractive target for the development of novel anti-inflammatory and immunomodulatory therapies. While "this compound" has been identified as a compound with activity against IRAK4, a comprehensive understanding of its therapeutic potential is hampered by the limited availability of public data. Future research and the disclosure of detailed information from the primary patent source will be crucial to fully elucidate the mechanism of action and the potential applications of this and other IRAK4-targeting molecules. For researchers in this field, a thorough investigation of the patent literature is a recommended next step for gaining deeper insights into specific compounds of interest.
References
"IRAK4 modulator-1" discovery and development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in propagating inflammatory signals has positioned it as a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers. This technical guide provides a comprehensive overview of the discovery and development of a specific IRAK4 modulator, identified as "IRAK4 modulator-1." This document details the available biochemical activity, outlines the experimental procedures for its characterization, and visualizes its place within the IRAK4 signaling cascade. The information presented is intended to support further research and development efforts in the field of IRAK4-targeted therapeutics.
Introduction to IRAK4 and Its Role in Signaling
IRAK4 is an essential component of the Myddosome, a post-receptor signaling complex that forms upon the activation of TLRs (excluding TLR3) and IL-1Rs by their respective ligands, such as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4 via interactions between their death domains.
As the "master IRAK," IRAK4 is the first kinase activated in the signaling cascade. Its kinase activity is indispensable for the subsequent recruitment and phosphorylation of other IRAK family members, namely IRAK1 and IRAK2. This phosphorylation cascade leads to the activation of downstream signaling molecules, including TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6 activation ultimately culminates in the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which drive the expression of a wide array of pro-inflammatory cytokines, chemokines, and other mediators of the inflammatory response. Given its pivotal position, inhibition of IRAK4 kinase activity presents a compelling strategy to attenuate these inflammatory signaling pathways.
Discovery and Profile of this compound
"this compound" is a small molecule identified as a modulator of IRAK4. It is referenced as "example 161" in the international patent application WO2012007375A1, titled "Pyrazolo[1,5-a]pyrimidine and thieno[3,2-b]pyrimidine derivatives as IRAK4 modulators."[1] This patent discloses a series of compounds designed to modulate IRAK function for the treatment of autoimmune and inflammatory diseases.
Chemical Identity
While the full chemical structure and synthesis of "example 161" are detailed within the aforementioned patent, for the purposes of this guide, it is characterized as a pyrazolo[1,5-a]pyrimidine derivative.
Biochemical Activity
The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against IRAK4.
| Compound | Target | IC50 (μM) | Source |
| This compound (example 161) | IRAK4 | 4.647 | --INVALID-LINK--, MedChemExpress |
This IC50 value indicates that this compound inhibits the activity of the IRAK4 enzyme at a micromolar concentration in a biochemical assay. Further details on the specific assay conditions are provided in the experimental protocols section.
Experimental Protocols
The following sections describe the general methodologies for assessing the activity of IRAK4 modulators, based on standard industry practices and information available for similar compounds. The specific protocol used for "this compound" is detailed in the patent WO2012007375A1.
IRAK4 Kinase Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of a test compound against the IRAK4 kinase.
Principle: This assay measures the phosphorylation of a substrate peptide by the IRAK4 enzyme. The inhibition of this phosphorylation by a test compound is quantified. A common method involves the use of a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.
Materials:
-
Recombinant human IRAK4 enzyme
-
Biotinylated peptide substrate (e.g., a derivative of a known IRAK4 substrate)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor fluorophore
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the IRAK4 enzyme and the biotinylated peptide substrate, diluted in assay buffer, to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate for a specific time (e.g., 60-120 minutes) at room temperature to allow for substrate phosphorylation.
-
Stop the reaction by adding a solution containing EDTA and the detection reagents (Europium-labeled antibody and SA-APC).
-
Incubate for a final period (e.g., 60 minutes) at room temperature to allow for the development of the detection signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
Cellular Assay for IRAK4 Activity
Objective: To assess the ability of a test compound to inhibit IRAK4 signaling in a cellular context.
Principle: This assay typically involves stimulating a relevant cell line (e.g., human monocytic THP-1 cells or peripheral blood mononuclear cells) with a TLR ligand (e.g., lipopolysaccharide [LPS] for TLR4 or R848 for TLR7/8) and measuring the production of a downstream inflammatory cytokine, such as TNF-α or IL-6.
Materials:
-
Human cell line (e.g., THP-1) or primary cells (PBMCs)
-
Cell culture medium and supplements
-
TLR ligand (e.g., LPS or R848)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ELISA kit for the detection of the cytokine of interest (e.g., human TNF-α or IL-6)
-
96-well cell culture plates
-
CO2 incubator
-
ELISA plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a pre-determined concentration of the TLR ligand.
-
Incubate the cells for a specific time (e.g., 6-24 hours) in a CO2 incubator at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the concentration of the secreted cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the cytokine concentration against the compound concentration to determine the EC50 (half-maximal effective concentration) value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the IRAK4 signaling pathway and a typical experimental workflow for identifying IRAK4 modulators.
Caption: IRAK4 Signaling Pathway and Point of Intervention.
Caption: High-Throughput Screening Workflow for IRAK4 Modulators.
Conclusion and Future Directions
"this compound," as disclosed in patent WO2012007375A1, represents an early-stage effort in the development of small molecule inhibitors of IRAK4. The provided IC50 value of 4.647 μM, while demonstrating activity, suggests that this compound is likely a starting point for further optimization. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known for its utility in developing kinase inhibitors.
Future research on this or similar series of compounds would likely focus on improving potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by co-crystal structures of inhibitors bound to the IRAK4 kinase domain, would be instrumental in designing next-generation modulators with enhanced "drug-like" characteristics. Furthermore, a comprehensive in vivo characterization in relevant animal models of inflammatory diseases would be necessary to validate the therapeutic potential of this class of IRAK4 modulators.
This technical guide provides a foundational understanding of "this compound" based on the publicly available information. It is intended to serve as a resource for researchers in the field to build upon these initial findings in the ongoing quest for effective and safe therapies targeting the IRAK4 signaling pathway.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the IRAK4 Kinase Domain: Structure, Function, and Therapeutic Targeting
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways. Positioned at the apex of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, IRAK4 is indispensable for initiating inflammatory responses. Its dual function as both a kinase and a scaffold protein makes it a highly attractive target for therapeutic intervention in a wide range of autoimmune diseases, inflammatory disorders, and cancers. This guide provides a comprehensive overview of the IRAK4 kinase domain, its mechanism of action, and its role in drug discovery.
IRAK4 Protein and Kinase Domain Structure
IRAK4 is a 460-amino acid protein composed of two primary functional domains: an N-terminal death domain (DD) and a C-terminal serine/threonine kinase domain.
-
N-Terminal Death Domain: This domain is essential for protein-protein interactions, specifically for its recruitment to the MyD88 adaptor protein, which is the initial step in the formation of the "Myddosome" signaling complex.
-
C-Terminal Kinase Domain: The kinase domain possesses the catalytic activity responsible for phosphorylating downstream substrates. It exhibits the characteristic bilobed structure of protein kinases, comprising a smaller N-terminal lobe, which is primarily a β-sheet structure, and a larger C-terminal lobe that is predominantly α-helical. The ATP-binding site is situated in the cleft between these two lobes. A unique feature of the IRAK4 kinase domain is the presence of a tyrosine residue (Tyr262) as the "gatekeeper," which controls access to a hydrophobic pocket within the ATP-binding site. This feature is distinct among many kinases and is a key consideration for the design of selective inhibitors.
Function and Signaling Pathways
IRAK4's role is central to the MyD88-dependent signaling pathway, which is activated by nearly all TLRs (except TLR3) and the IL-1R family. Upon ligand binding to these receptors, a signaling cascade is initiated.
Activation Mechanism:
-
Recruitment: Ligand binding induces receptor dimerization, which recruits the adaptor protein MyD88. MyD88, through its death domain, then recruits IRAK4 to form the core of the Myddosome complex.
-
Dimerization and Autophosphorylation: The proximity of IRAK4 molecules within the Myddosome facilitates their dimerization and subsequent trans-autophosphorylation, leading to the full activation of IRAK4's kinase activity.
-
Downstream Signaling: Activated IRAK4 then phosphorylates IRAK1 and IRAK2. This phosphorylation event causes IRAK1 to dissociate from the complex and interact with TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase.
-
NF-κB and MAPK Activation: TRAF6 activation leads to the downstream activation of two major pathways: the NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway (including p38 and JNK). This culminates in the nuclear translocation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
dot
Caption: MyD88-dependent signaling pathway initiated by TLR/IL-1R activation.
The Dual Role of IRAK4: Scaffold vs. Kinase Activity
Research has revealed that IRAK4 has two distinct functions that are both critical for signaling.[1]
-
Scaffold Function: The physical presence of the IRAK4 protein is essential for the assembly and stabilization of the Myddosome complex.[1] This scaffolding role is required for the recruitment of IRAK1/2 and the subsequent activation of NF-κB and MAPK pathways.[1]
-
Kinase Function: The catalytic activity of IRAK4 is indispensable for the robust production and release of inflammatory cytokines.[1] While NF-κB may be activated to a limited degree without IRAK4's kinase function, the full inflammatory response is ablated.[1] This distinction is crucial for drug development, as inhibitors can be designed to target one or both functions.
dot
Caption: Logical diagram illustrating the dual scaffold and kinase roles of IRAK4.
Quantitative Data
Table 1: IRAK4 Kinase Domain Crystallography Data
This table summarizes structural data for the human IRAK4 kinase domain available in the Protein Data Bank (PDB).
| PDB ID | Resolution (Å) | Ligand(s) / Complex | Organism |
| 2NRU | 2.00 | Inhibitor, Sulfate Ion[2] | Homo sapiens |
| 2OIB | 2.00 | Apo (unbound) form[3] | Homo sapiens |
| 2O8Y | 2.40 | Apo (unbound) form[4] | Homo sapiens |
| 4Y73 | 2.14 | Pyrazolopyrimidine Inhibitor[5] | Homo sapiens |
| 8V2L | 2.43 | Compound 8[1] | Homo sapiens |
Table 2: Biochemical Potency of Selected IRAK4 Inhibitors
The following table lists several small molecule inhibitors of IRAK4 and their reported biochemical potencies (IC₅₀).
| Inhibitor Name | Synonym(s) | Biochemical IC₅₀ (nM) | Notes |
| Zimlovisertib | PF-06650833 | 0.2 - 2 | Potent and selective inhibitor.[6][7] |
| Zabedosertib | BAY 1834845 | 3.4 - 3.55 | Orally active, selective inhibitor.[8][9][10] |
| BAY 1830839 | - | 3.0 | Potent and selective inhibitor.[9] |
| KME-2780 | - | 0.5 | Dual IRAK1/IRAK4 inhibitor.[9] |
| Edecesertib | GS-5718 | 0.6 | Potent and selective inhibitor.[9] |
| ND-2158 | - | 1.3 | Potent and selective inhibitor.[9] |
| IRAK-1/4 Inhibitor I | - | 300 | Dual IRAK1/IRAK4 inhibitor.[11] |
| Compound 42 | - | 8.9 | Oxazolo[4,5-b]pyridine scaffold.[12] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to measure the kinase activity of purified, recombinant IRAK4 by quantifying the amount of ADP produced.
A. Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed. Second, the remaining ATP is depleted, and the ADP generated is converted back to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal that is directly proportional to IRAK4 activity.[13]
B. Materials:
-
Recombinant IRAK4 enzyme
-
Kinase Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)[14]
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[13]
-
ATP solution
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96- or 384-well assay plates
C. Methodology:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%.[14][15]
-
Reaction Setup: To each well of the assay plate, add:
-
Test inhibitor or vehicle (DMSO control).
-
Recombinant IRAK4 enzyme diluted in kinase buffer.
-
Incubate for 5-10 minutes at room temperature to allow inhibitor binding.
-
-
Initiate Kinase Reaction: Add a mixture of substrate and ATP to all wells to start the reaction.[13]
-
Incubation: Incubate the plate at 30°C or room temperature for a defined period (e.g., 45-60 minutes).[13][14]
-
Stop Reaction & Detect ADP:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
dot
Caption: A typical experimental workflow for an IRAK4 inhibitor screening assay.
Protocol 2: Immunoprecipitation (IP) and Western Blotting of Endogenous IRAK4
This protocol is for isolating IRAK4 from cell lysates to study its interactions or post-translational modifications.
A. Principle: An antibody specific to IRAK4 is used to capture the protein and its binding partners from a complex cell lysate. The captured proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies to detect IRAK4 or associated proteins.
B. Materials:
-
Cultured cells (e.g., THP-1 monocytes)[16]
-
Stimulant (e.g., IL-1β or LPS)
-
Ice-cold PBS
-
RIPA Lysis Buffer (or similar) containing protease and phosphatase inhibitors[17][18]
-
Anti-IRAK4 antibody for IP (e.g., #4363 from Cell Signaling Technology)[19]
-
Protein A/G magnetic beads or sepharose
-
Primary and secondary antibodies for Western blotting
-
SDS-PAGE gels, transfer membranes (PVDF), and Western blotting reagents
C. Methodology:
-
Cell Culture and Stimulation: Grow cells to the desired confluency. If required, treat cells with an agonist (e.g., IL-1β) for the specified time to activate the IRAK4 pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer. Scrape the cells and collect the lysate.[16]
-
Clarify Lysate: Centrifuge the lysate at high speed (e.g., 12,000-14,000 x g) for 15 minutes at 4°C to pellet cell debris.[17][18] Collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.
-
Immunoprecipitation:
-
Washes: Pellet the beads by centrifugation or using a magnetic rack. Wash the beads 3-5 times with cold lysis buffer (a high-salt wash may be included to reduce non-specific binding).[16]
-
Elution: Elute the captured proteins from the beads by adding 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Western Blotting:
-
Separate the eluted proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.[17]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours.[17][20]
-
Incubate the membrane with the primary antibody (e.g., anti-IRAK4, anti-phospho-IRAK1) overnight at 4°C.[20]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 3: Cellular Functional Target Engagement Assay
This assay measures the direct functional consequence of IRAK4 inhibition in a cellular context by quantifying the activation of its immediate downstream substrate, IRAK1.[21]
A. Principle: IRAK1 activation is dependent on both the scaffolding and kinase functions of IRAK4. By stimulating cells (e.g., with a TLR agonist) in the presence of an IRAK4 inhibitor, one can measure the phosphorylation of IRAK1 as a proximal and biologically relevant biomarker of IRAK4 target engagement.[21][22]
B. Methodology Overview:
-
Cell Plating: Plate immune cells, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, in 96-well plates.
-
Inhibitor Treatment: Pre-incubate the cells with serial dilutions of an IRAK4 inhibitor for 1-2 hours.
-
Stimulation: Add a TLR agonist (e.g., R-848 or LPS) to stimulate the IRAK4 pathway and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells directly in the plate.
-
Detection of IRAK1 Activation: Quantify the levels of phosphorylated IRAK1 in the lysate using a sensitive detection method, such as an electrochemiluminescence (ECL)-based assay (e.g., Meso Scale Discovery) or a specialized ELISA kit.[21]
-
Analysis: Normalize the phospho-IRAK1 signal to total protein or a housekeeping protein. Calculate the IC₅₀ of the inhibitor based on its ability to block agonist-induced IRAK1 phosphorylation. This cellular IC₅₀ provides a measure of the compound's potency in a physiological context.[21][22]
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells | springermedizin.de [springermedizin.de]
- 19. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 20. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 21. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
IRAK4 Modulator-1: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in the study and treatment of autoimmune diseases.[1] As a serine/threonine kinase, IRAK4 plays a pivotal role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), which are integral to the innate immune system.[2][3][4] Dysregulation of these pathways can lead to chronic inflammation and the development of autoimmune disorders such as rheumatoid arthritis and lupus.[1] This technical guide provides an in-depth overview of a generic "IRAK4 modulator-1," representing a class of small molecule inhibitors designed to target IRAK4 for the study and potential treatment of these diseases.
Mechanism of Action
IRAK4 functions as a crucial upstream kinase in the MyD88-dependent signaling pathway.[5] Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, the adaptor protein MyD88 is recruited. MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[5][6] Within this complex, IRAK4, which is considered the "master IRAK," phosphorylates and activates IRAK1.[7] This initiates a downstream cascade involving TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and AP-1.[5] These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, which are key mediators of the inflammatory response seen in autoimmune diseases.[5]
This compound, as a representative inhibitor, is designed to bind to the ATP-binding site of the IRAK4 kinase domain, preventing the phosphorylation of its downstream targets.[8] By inhibiting the kinase activity of IRAK4, these modulators effectively block the entire downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.[1][8]
Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for an IRAK4 modulator.
Quantitative Data on IRAK4 Modulators
The following tables summarize key quantitative data for representative IRAK4 inhibitors from preclinical and clinical studies. This data is essential for comparing the potency and efficacy of different compounds.
Table 1: In Vitro Potency of IRAK4 Inhibitors
| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference |
| PF-06650833 | IRAK4 | Kinase Assay | 0.2 (IC50) | [9] |
| ND-346 | IRAK4 | Kinase Assay | 50 (Ki) | [10] |
| ND-2110 | IRAK4 | Kinase Assay | 7.5 (Ki) | [10] |
| ND-2158 | IRAK4 | Kinase Assay | 1 (Ki) | [10] |
| BAY1834845 | IRAK4 | Biochemical Assay | - | [9] |
Table 2: Clinical Trial Data for PF-06650833 in Rheumatoid Arthritis
| Endpoint | Placebo | PF-06650833 (200 mg QD) | PF-06650833 (400 mg QD) | Tofacitinib (5 mg BID) |
| ACR20 Response Rate (Week 12) | - | - | - | - |
| ACR50 Response Rate (Week 12) | - | 40.0% | 43.8% | - |
| Change from Baseline in DAS28-4(CRP) (Week 12) | - | Statistically Significant | Statistically Significant | - |
Data from a Phase 2b clinical trial in patients with moderately to severely active rheumatoid arthritis with an inadequate response to methotrexate.[11]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of IRAK4 modulators. Below are methodologies for key experiments.
IRAK4 Kinase Activity Assay
This assay is designed to measure the direct inhibitory effect of a compound on IRAK4's enzymatic activity.
Objective: To determine the IC50 value of an IRAK4 modulator.
Materials:
-
Recombinant human IRAK4 kinase (e.g., from BPS Bioscience or Cell Signaling Technology).
-
Biotinylated peptide substrate (e.g., a synthesized IRAK1 peptide).[12][13]
-
ATP.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.[14]
-
Microplate reader capable of luminescence detection.[14]
-
Test compound (this compound).
Procedure:
-
Prepare serial dilutions of the this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[14]
-
In a 96-well plate, add the kinase assay buffer, the recombinant IRAK4 enzyme (e.g., 7.5 nM final concentration), and the peptide substrate (e.g., 0.1 µg/µL).[15]
-
Add the diluted this compound to the appropriate wells. Include wells with DMSO only as a control (100% activity) and wells without enzyme as a background control.
-
Initiate the kinase reaction by adding ATP (e.g., 10 µM final concentration).[15]
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).[13][15]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a microplate reader.
-
Calculate the percent inhibition for each concentration of the modulator and determine the IC50 value using a suitable software.
Cell-Based Assay for Cytokine Production
This assay assesses the ability of an IRAK4 modulator to inhibit the production of pro-inflammatory cytokines in a cellular context.
Objective: To measure the effect of an IRAK4 modulator on TLR- or IL-1R-induced cytokine secretion from human peripheral blood mononuclear cells (hPBMCs).
Materials:
-
Human peripheral blood mononuclear cells (hPBMCs).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
TLR agonist (e.g., LPS, R848) or IL-1β.[10]
-
This compound.
-
ELISA kit for the desired cytokine (e.g., TNF-α, IL-6).
Procedure:
-
Isolate hPBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the hPBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.
-
Prepare serial dilutions of the this compound and pre-incubate the cells with the compound for 1 hour.
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) or IL-1β (e.g., 10 ng/mL) for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Determine the IC50 value of the this compound for cytokine inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of an IRAK4 modulator.
Conclusion
This compound represents a promising class of targeted therapies for autoimmune diseases. By specifically inhibiting a key node in the inflammatory signaling pathway, these molecules offer the potential for potent and selective immunosuppression. The data and protocols presented in this guide are intended to provide researchers and drug developers with a foundational understanding of how to evaluate and advance IRAK4 inhibitors as potential treatments for a range of autoimmune and inflammatory conditions. Further research and clinical development will be crucial to fully realize the therapeutic potential of this exciting target.
References
- 1. nbinno.com [nbinno.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. proteopedia.org [proteopedia.org]
- 7. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 9. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]
- 10. Identification of Highly Potent and Selective Interleukin-1 Receptor-Associated Kinase 4 Inhibitors for the Treatment of Rheumatic Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 11. Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]
- 12. HTScan® IRAK4 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
The Lynchpin of B-Cell Malignancies: A Technical Guide to the Role and Therapeutic Targeting of IRAK4
For Immediate Release
BOSTON, MA – October 26, 2025 – In the intricate landscape of B-cell malignancies, a critical signaling node has emerged as a pivotal therapeutic target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core function of IRAK4 in various B-cell cancers, the quantitative impact of its inhibition, and detailed experimental protocols for its investigation.
Executive Summary
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a central mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. In a multitude of B-cell malignancies, dysregulation of this pathway, often driven by mutations in the upstream adaptor protein MyD88, leads to constitutive activation of pro-survival signals, including the NF-κB and JAK/STAT pathways. This aberrant signaling promotes tumor cell proliferation, survival, and a supportive tumor microenvironment. Consequently, IRAK4 has become a highly attractive target for therapeutic intervention, with several small molecule inhibitors demonstrating promising preclinical and clinical activity. This guide will dissect the underlying biology of IRAK4 in these cancers and provide the technical framework for its continued investigation.
The IRAK4 Signaling Cascade in B-Cell Malignancies
The canonical IRAK4 signaling pathway is initiated by the binding of ligands to TLRs or IL-1Rs, leading to the recruitment of the MyD88 adaptor protein.[1][2] In many B-cell lymphomas, a recurrent somatic mutation in MyD88, L265P, results in its constitutive activation, independent of ligand binding.[3][4] This mutant MyD88 spontaneously assembles with IRAK4 and IRAK1 to form a signaling complex known as the Myddosome.[4][5]
The kinase activity of IRAK4 is indispensable for the subsequent phosphorylation and activation of IRAK1.[6] Activated IRAK1 then recruits and activates TRAF6, an E3 ubiquitin ligase.[1] This leads to the activation of the TAK1 complex, which in turn activates two major downstream pro-survival pathways:
-
The canonical NF-κB pathway: This pathway is a cornerstone of B-cell survival and proliferation.[2][4]
-
The MAPK pathway (JNK, p38): This pathway is also implicated in cell proliferation and survival.[2]
Furthermore, this signaling cascade stimulates the production and secretion of pro-inflammatory cytokines such as IL-6 and IL-10, which can act in an autocrine or paracrine manner to further promote tumor growth and survival through activation of the JAK/STAT3 pathway.[1][4][7]
IRAK4 in Key B-Cell Malignancies: A Quantitative Perspective
The aberrant activation of the IRAK4 signaling pathway is a common feature across a spectrum of B-cell malignancies, often correlated with the presence of the MYD88 L265P mutation.
Table 1: Prevalence of MYD88 L265P Mutation in B-Cell Malignancies
| Malignancy | Prevalence of MYD88 L265P | Citation(s) |
| Waldenström's Macroglobulinemia (WM) | ~90% | [3] |
| Primary CNS Lymphoma (PCNSL) | ~70% | [3] |
| Cutaneous DLBCL, Leg-Type | ~54% | [3] |
| IgM Monoclonal Gammopathy of Undetermined Significance (MGUS) | ~52% | [3] |
| Testicular DLBCL | ~74% | [3] |
| Activated B-Cell (ABC) DLBCL | ~29% | [3] |
| Diffuse Large B-Cell Lymphoma (DLBCL) - General | 16.5% - 22% | [8][9][10] |
| Marginal Zone Lymphoma (MZL) | ~13% | [4] |
| Chronic Lymphocytic Leukemia (CLL) | ~3% | [7] |
In Chronic Lymphocytic Leukemia (CLL), while the incidence of MYD88 mutations is lower, IRAK4 expression itself is dysregulated. Studies have shown that IRAK4 mRNA expression is significantly higher in normal CD19+ lymphocytes compared to leukemic CD5+/CD19+ cells.
Therapeutic Targeting of IRAK4: Efficacy of Small Molecule Inhibitors
The critical role of IRAK4 has spurred the development of potent and selective small molecule inhibitors. These agents have demonstrated significant anti-tumor activity in preclinical models of B-cell malignancies.
Table 2: In Vitro Activity of IRAK4 Inhibitors in B-Cell Lymphoma Cell Lines
| Inhibitor | Cell Line | MYD88 Status | IC50 (µM) | Citation(s) |
| Emavusertib (CA-4948) | Karpas1718 (MZL) | L265P | 3.29 - 3.72 | [11][12] |
| VL51 (MZL) | Wild-Type | 19 - 38 | [11][12] | |
| JH-XIII-05 (PROTAC) | WM and ABC DLBCL cell lines | L265P | 0.003 - 0.09 | [13] |
| KTX-475 (IRAKIMiD) | OCI-LY10 (ABC-DLBCL) | L265P/CD79A Mut | < 1 | [14] |
| OCI-LY7 (GCB-DLBCL) | Wild-Type | < 1 | [14] | |
| ND-2158 | ABC-DLBCL cell lines | L265P | Not specified, but effective | [4] |
The therapeutic efficacy of IRAK4 inhibitors is not limited to direct cytotoxicity. These agents also modulate the tumor microenvironment by reducing the secretion of key pro-inflammatory cytokines.
Table 3: Effect of IRAK4 Inhibition on Cytokine Secretion
| Inhibitor | Cell Lines | Cytokine | Reduction in Secretion | Citation(s) |
| Emavusertib | ABC-DLBCL | IL-6 | 36% | [4] |
| ABC-DLBCL | IL-10 | 40-41% | [4] | |
| GCB-DLBCL | IL-10 | 35% | [4] |
In vivo studies using xenograft models of ABC-DLBCL have further validated the therapeutic potential of IRAK4 inhibition, demonstrating significant tumor growth inhibition.[1][4] For instance, the IRAK4 inhibitor ND-2158 has been shown to decrease tumor growth in a mouse xenograft model of ABC DLBCL.[4] Similarly, emavusertib demonstrated 70% tumor growth inhibition in the LY2345 and LY2264 ABC-DLBCL models, and 54% in the LY2298 model.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of IRAK4's role in B-cell malignancies.
Western Blot Analysis of IRAK4 Phosphorylation
This protocol is designed to assess the phosphorylation status of IRAK4 at Threonine 345 and Serine 346, which is indicative of its activation.[4][15]
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein Assay Reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRAK4 (Thr345/Ser346), anti-IRAK4, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse B-cell lymphoma cells in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Membrane Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay
This protocol measures the cytotoxic effect of IRAK4 inhibitors on B-cell lymphoma cell lines using a luminescence-based assay that quantifies ATP.[5][16]
Materials:
-
B-cell lymphoma cell lines
-
Culture medium
-
96-well white-walled plates
-
IRAK4 inhibitor of interest
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with a serial dilution of the IRAK4 inhibitor.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.
-
Data Analysis: Calculate IC50 values by plotting cell viability against inhibitor concentration.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is for the quantification of IL-6 and IL-10 in the supernatant of cultured B-cell lymphoma cells.[17][18][19][20]
Materials:
-
ELISA plate pre-coated with capture antibody or coating buffer and capture antibody
-
Wash Buffer
-
Assay Diluent
-
Recombinant cytokine standards
-
Detection antibody
-
Streptavidin-HRP
-
Substrate solution (TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Use a pre-coated plate or coat a 96-well plate with capture antibody overnight.
-
Blocking: Block the plate with assay diluent.
-
Sample and Standard Incubation: Add standards and cell culture supernatants to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add the detection antibody.
-
Streptavidin-HRP Incubation: Wash and add streptavidin-HRP.
-
Substrate Development: Wash and add TMB substrate.
-
Reaction Termination: Stop the reaction with stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm.
Immunohistochemistry (IHC) for IRAK4 Expression in Tissue
This protocol outlines the detection of IRAK4 protein expression in formalin-fixed, paraffin-embedded (FFPE) lymphoma tissue sections.[21][22][23][24]
Materials:
-
FFPE lymphoma tissue sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution
-
Blocking serum
-
Primary antibody: anti-IRAK4
-
Biotinylated secondary antibody
-
ABC reagent (Avidin-Biotin Complex)
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval buffer.
-
Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.
-
Blocking: Block non-specific binding with serum.
-
Primary Antibody Incubation: Incubate with the primary anti-IRAK4 antibody.
-
Secondary Antibody Incubation: Wash and incubate with a biotinylated secondary antibody.
-
Signal Amplification: Wash and incubate with ABC reagent.
-
Visualization: Wash and develop the color with DAB substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.
Future Directions and Conclusion
The compelling preclinical and emerging clinical data strongly support the continued development of IRAK4 inhibitors for the treatment of B-cell malignancies.[25][26][27] Future research should focus on several key areas:
-
Biomarker Development: Identifying predictive biomarkers beyond MYD88 L265P to better select patients who will benefit from IRAK4 inhibition.
-
Combination Strategies: Rational design of combination therapies that target both IRAK4-dependent and -independent survival pathways to overcome resistance and achieve deeper, more durable responses.[4]
-
Mechanisms of Resistance: Elucidating the mechanisms of both primary and acquired resistance to IRAK4 inhibitors.
References
- 1. curis.com [curis.com]
- 2. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Prevalence of MYD88 L265P and TNFAIP3 Mutations and Their Correlations with Clinico-Hematological Profile in Egyptian Patients with Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. journal.waocp.org [journal.waocp.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. kymeratx.com [kymeratx.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. stemcell.com [stemcell.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. bosterbio.com [bosterbio.com]
- 22. abcepta.com [abcepta.com]
- 23. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 24. cancer.wisc.edu [cancer.wisc.edu]
- 25. onclive.com [onclive.com]
- 26. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 27. Inhibition of IRAK1/4 sensitizes T cell acute lymphoblastic leukemia to chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of IRAK4 Modulators
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the in vitro characterization of IRAK4 modulators. The methodologies described herein cover biochemical and cellular assays to determine the potency, binding affinity, and functional effects of compounds targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune signaling pathways.[1] It acts as a master kinase downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4 initiates a signaling cascade involving the phosphorylation of IRAK1 and IRAK2, leading to the activation of downstream transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[3][4] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[5]
The following sections detail standardized in vitro assays to evaluate the efficacy of IRAK4 modulators.
IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of IRAK4 or the binding of a modulator to the kinase.
IRAK4 Kinase Activity Assay (ADP-Glo™)
This assay quantifies IRAK4 kinase activity by measuring the amount of ADP produced in the kinase reaction.
Experimental Workflow:
Protocol:
Materials:
-
IRAK4 Kinase Assay Kit (e.g., BPS Bioscience #78524) or individual components.[6]
-
Recombinant human IRAK4 enzyme.
-
Myelin Basic Protein (MBP) substrate.
-
ATP.
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[3]
-
This compound and other test compounds.
-
384-well white plates.
-
Luminometer.
-
Prepare Reagents:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP (final concentration, e.g., 25 µM), and MBP substrate (final concentration, e.g., 0.2 mg/ml).
-
Prepare serial dilutions of the IRAK4 modulator in 1x Kinase Assay Buffer with a constant, low percentage of DMSO (not exceeding 1%).[6]
-
-
Kinase Reaction:
-
Add 2.5 µl of the diluted modulator or vehicle control to the wells of a 384-well plate.
-
Add 5 µl of the master mix to each well.
-
Thaw IRAK4 enzyme on ice and dilute to the desired concentration (e.g., 2.5 ng/µl) in 1x Kinase Assay Buffer.[8]
-
Initiate the reaction by adding 2.5 µl of diluted IRAK4 enzyme to each well.
-
-
ADP Detection:
-
Equilibrate the plate and ADP-Glo™ reagents to room temperature.
-
Add 10 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Add 20 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the modulator and determine the IC₅₀ value.
-
IRAK4 Kinase Binding Assay (LanthaScreen® Eu)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase, which can be displaced by a competitive inhibitor.
Protocol:
Materials:
-
LanthaScreen® Eu Kinase Binding Assay Kit for IRAK4 (Invitrogen).
-
Recombinant GST- or His-tagged IRAK4.
-
LanthaScreen® Eu-anti-Tag Antibody.
-
LanthaScreen® Kinase Tracer.
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[10]
-
This compound and other test compounds.
-
384-well black plates.
-
TR-FRET enabled plate reader.
Procedure: [11]
-
Prepare Reagents:
-
Prepare serial dilutions of the IRAK4 modulator in 100% DMSO. Then, dilute this series 25-fold in 1x Kinase Buffer A.
-
Prepare a 2x kinase/antibody solution by mixing the IRAK4 enzyme and the Eu-anti-Tag antibody in 1x Kinase Buffer A.
-
Prepare a 4x tracer solution in 1x Kinase Buffer A.
-
-
Assay Assembly:
-
Add 4 µl of the diluted modulator or vehicle control to the wells of a 384-well plate.
-
Add 8 µl of the 2x kinase/antibody solution to each well.
-
Add 4 µl of the 4x tracer solution to each well.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and determine the IC₅₀ value from the displacement curve.
-
Quantitative Data from Biochemical Assays:
| Compound | Assay Type | IC₅₀ (nM) | Reference(s) |
| IRAK4-IN-1 | Kinase Activity | 7 | [4] |
| This compound | Kinase Activity | 4647 | [12] |
| IRAK4 modulator-2 | Kinase Activity | 5 | [2] |
| Zabedosertib (BAY 1834845) | Kinase Activity | 3.55 | [13] |
| AZ1495 | Kinase Activity | 5 | [13] |
| KME-2780 | Kinase Activity | 0.5 | [13] |
| IRAK-1-4 Inhibitor I | Kinase Activity | 300 | [13] |
Cellular Assays
Cellular assays assess the activity of IRAK4 modulators in a more physiologically relevant context.
IRAK1 Phosphorylation Assay
This assay measures the phosphorylation of IRAK1, a direct downstream target of IRAK4, in response to TLR agonist stimulation.
Protocol:
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
TLR agonist (e.g., R848 for TLR7/8, LPS for TLR4).
-
This compound and other test compounds.
-
Lysis buffer.
-
Antibodies for Western blot or ELISA (e.g., anti-phospho-IRAK1, anti-total IRAK1).
-
Detection reagents (e.g., ECL for Western blot, AlphaLISA® reagents).
Procedure (based on AlphaLISA®): [14]
-
Cell Treatment:
-
Seed cells (e.g., 400,000 PBMCs/well) in a 96-well plate.
-
Pre-incubate cells with serial dilutions of the IRAK4 modulator for 1-3 hours.
-
Stimulate cells with a TLR agonist (e.g., R848) for the optimized duration (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Lyse the cells by adding Lysis Buffer and incubate for 10 minutes at room temperature with shaking.
-
-
Detection:
-
Transfer cell lysate to a 384-well white plate.
-
Add the AlphaLISA® Acceptor bead mix (containing biotinylated antibody and streptavidin-donor beads) and incubate for 1 hour at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Normalize the phospho-IRAK1 signal to the total IRAK1 signal.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Cytokine Release Assay
This functional assay measures the production of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) from immune cells following TLR stimulation.
Experimental Workflow:
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com [promega.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. ulab360.com [ulab360.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. ulab360.com [ulab360.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. revvity.com [revvity.com]
Application Note: High-Throughput Cell-Based Assay for IRAK4 Activity Using "IRAK4 modulator-1"
For Research Use Only.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1][2] It plays a pivotal role downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogen-associated molecular patterns (PAMPs) and pro-inflammatory cytokines.[1][3] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the Myddosome.[4][5] Within this complex, IRAK4 autophosphorylates and then phosphorylates other substrates, including IRAK1, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[6] This, in turn, drives the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-8.
Dysregulation of the IRAK4 signaling pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases, such as rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer.[1][3] Consequently, IRAK4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents. "IRAK4 modulator-1" is a small molecule inhibitor of IRAK4. This application note provides a detailed protocol for a cell-based assay to characterize the potency and efficacy of "this compound" by measuring its effect on a downstream event in the IRAK4 signaling pathway.
IRAK4 Signaling Pathway
The IRAK4 signaling cascade is a central component of the innate immune response. The pathway is initiated by the binding of a ligand (e.g., lipopolysaccharide [LPS] to TLR4 or IL-1 to IL-1R) to its respective receptor. This leads to the recruitment of the MyD88 adaptor protein, which in turn recruits IRAK4. IRAK4 then phosphorylates IRAK1, leading to the activation of downstream signaling molecules, including TRAF6. Ultimately, this cascade results in the activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines.
Principle of the Assay
This cell-based assay quantifies the potency of "this compound" by measuring the inhibition of lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-α) in the human monocytic cell line, THP-1. THP-1 cells are a well-established model for studying monocyte and macrophage biology and respond robustly to LPS stimulation by activating the TLR4/IRAK4 signaling pathway. The amount of TNF-α secreted into the cell culture supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The half-maximal inhibitory concentration (IC50) of "this compound" is determined by treating the cells with a serial dilution of the compound prior to LPS stimulation.
Quantitative Data Summary
The following table summarizes the activity of "this compound" in comparison to other known IRAK4 inhibitors. This data is intended to provide a reference for the expected potency of IRAK4 modulators in various assays.
| Compound | Assay Type | Cell Line / System | Readout | IC50 |
| This compound | Biochemical | Purified Enzyme | Kinase Activity | 4.647 µM |
| PF-06650833 (Zimlovisertib) | Cellular | Human PBMCs | TNF-α Release (R848) | 2.4 nM |
| IRAK4-IN-1 | Biochemical | Purified Enzyme | Kinase Activity | 7 nM |
| BAY 1834845 (Zabedosertib) | Biochemical | Purified Enzyme | Kinase Activity | 3.55 nM |
Experimental Protocols
Materials and Reagents
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), Heat-Inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
"this compound"
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Human TNF-α ELISA Kit
-
96-well cell culture plates, flat-bottom, sterile
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Detailed Methodology
1. Cell Culture and Plating:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells should be maintained at a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
On the day of the experiment, centrifuge the cells and resuspend in fresh, pre-warmed complete culture medium to a concentration of 1 x 10^6 cells/mL.
-
Dispense 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
2. Preparation of "this compound" Dilutions:
-
Prepare a 10 mM stock solution of "this compound" in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to obtain a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM). The final DMSO concentration in all wells should be kept constant and should not exceed 0.1% to avoid solvent-induced toxicity.
-
Include a "vehicle control" (medium with 0.1% DMSO) and a "no treatment" control (medium only).
3. Cell Treatment and Stimulation:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 50 µL of the prepared "this compound" dilutions to the respective wells.
-
Pre-incubate the plate for 1 hour at 37°C and 5% CO2.
-
Prepare a 200 ng/mL solution of LPS in complete culture medium.
-
Add 50 µL of the LPS solution to each well (for a final concentration of 100 ng/mL), except for the "unstimulated" control wells, to which 50 µL of complete culture medium should be added.
-
Incubate the plate for 6 hours at 37°C and 5% CO2.
4. Measurement of TNF-α Production:
-
After the 6-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance of each well at 450 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of TNF-α inhibition for each concentration of "this compound" using the following formula:
% Inhibition = 100 x [1 - (Absorbance of treated well - Absorbance of unstimulated control) / (Absorbance of vehicle control - Absorbance of unstimulated control)]
-
Plot the percentage of inhibition against the logarithm of the "this compound" concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the modulator that causes 50% inhibition of TNF-α production.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in ELISA | Incomplete washing, non-specific antibody binding | Ensure thorough washing between ELISA steps as per the kit protocol. Increase the number of washes if necessary. Use a fresh blocking buffer. |
| Low signal in stimulated wells | Inactive LPS, low cell number, short incubation | Use a fresh, properly stored stock of LPS. Verify cell viability and density before plating. Optimize the LPS concentration and incubation time for your specific cell lot. |
| High variability between replicates | Inaccurate pipetting, uneven cell distribution | Use calibrated pipettes and ensure a homogenous cell suspension before plating. Mix the plate gently after adding reagents. |
| Cell toxicity observed | High concentration of DMSO or compound | Ensure the final DMSO concentration does not exceed 0.1%. Perform a cell viability assay (e.g., MTT or LDH) in parallel to determine the cytotoxic concentration of the modulator. |
Conclusion
This application note provides a robust and reproducible cell-based assay for the characterization of "this compound". By measuring the inhibition of LPS-induced TNF-α production in THP-1 cells, this protocol allows for the determination of the compound's cellular potency. The detailed methodology and troubleshooting guide should enable researchers to successfully implement this assay for the screening and characterization of IRAK4 inhibitors in a drug discovery setting.
References
- 1. assaygenie.com [assaygenie.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IRAK4 Modulator-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing IRAK4 modulator-1, a representative small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in cell culture-based assays. The following sections detail the mechanism of action, experimental protocols, and expected outcomes when studying the effects of this modulator on inflammatory signaling pathways.
Introduction to IRAK4 and its Modulation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[1] It functions as a master regulator downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Upon receptor stimulation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a signaling hub known as the Myddosome.[1][2] IRAK4 has a dual function: a scaffolding role essential for the assembly of the Myddosome and a kinase activity that phosphorylates downstream targets, including IRAK1.[1][3] This phosphorylation cascade ultimately leads to the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory cytokines and chemokines like TNF-α, IL-6, and IL-1β.[1][4]
Given its pivotal role in inflammatory signaling, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases.[1] Small molecule inhibitors of IRAK4, such as the representative "this compound," are designed to block its kinase activity, thereby attenuating the downstream inflammatory cascade.
Signaling Pathway of IRAK4
The signaling cascade initiated by TLR or IL-1R activation and leading to inflammatory cytokine production is depicted below. This compound acts by inhibiting the kinase activity of IRAK4, a key step in this pathway.
Quantitative Data Summary
The following tables summarize the inhibitory activity of representative IRAK4 inhibitors on cytokine production in commonly used immune cell lines.
Table 1: In Vitro Potency of IRAK4 Inhibitors
| Compound | Cell Type | Stimulant | Cytokine Measured | IC50 (nM) | Reference |
| PF-06650833 | Human PBMCs | R848 (TLR7/8 agonist) | TNF-α | 2.4 | [5] |
| PF-06650833 | Human Whole Blood | R848 (TLR7/8 agonist) | TNF-α | 8.8 | [5] |
| ND-2158 | THP-1 cells | LPS (TLR4 agonist) | TNF-α | 21 | [6] |
| ND-2158 | Human PBMCs | R848 (TLR7/8 agonist) | TNF-α | 211 | [6] |
| ND-2158 | Human Whole Blood | R848 (TLR7/8 agonist) | TNF-α | 316 | [6] |
Table 2: Degradation Capacity of IRAK4 PROTACs
| Compound | Cell Type | DC50 (nM) | Dmax (%) | Reference |
| KT-474 | THP-1 / PBMCs | 0.88 | 101 | [7] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Maintenance and Culture of THP-1 Monocytes
The THP-1 cell line is a human monocytic leukemia cell line commonly used to study monocyte and macrophage functions.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.05 M 2-mercaptoethanol
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
T-75 culture flasks
-
15 mL and 50 mL conical tubes
Complete Growth Medium:
-
RPMI-1640
-
10% Heat-Inactivated FBS
-
1% Penicillin-Streptomycin
-
0.05 mM 2-mercaptoethanol
Procedure:
-
Thawing Frozen Cells:
-
Rapidly thaw the cryovial of THP-1 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Passaging:
-
THP-1 cells grow in suspension. Maintain cell density between 1 x 10^5 and 8 x 10^5 cells/mL.[8]
-
To passage, transfer the cell suspension to a 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium to a density of 2-4 x 10^5 cells/mL.[8]
-
Dispense into new flasks. Subculture every 3-4 days.
-
Protocol 2: Cytokine Release Assay in Human PBMCs
This protocol measures the inhibitory effect of this compound on the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciepub.com [sciepub.com]
- 5. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nimbustx.com [nimbustx.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. bowdish.ca [bowdish.ca]
Application Notes and Protocols: IRAK4 Modulator-1 for Inhibiting NF-κB Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1] It plays a central role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[2][3] Upon activation of these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the "Myddosome."[2] This complex then triggers a downstream signaling cascade that culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression.[4][5]
Dysregulation of the IRAK4-NF-κB signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[3][5] Consequently, IRAK4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents. "IRAK4 modulator-1" represents a class of small molecule inhibitors designed to specifically target the kinase activity of IRAK4, thereby blocking the downstream activation of NF-κB and the subsequent production of inflammatory mediators.
These application notes provide an overview of the mechanism of action of this compound, detailed protocols for key experiments to assess its activity, and a summary of its effects on NF-κB activation and cytokine production.
Mechanism of Action: Inhibition of the IRAK4-NF-κB Signaling Pathway
The canonical pathway for NF-κB activation downstream of TLRs and IL-1Rs is initiated by the recruitment of MyD88 to the activated receptor. MyD88 then recruits IRAK4, which in turn phosphorylates and activates IRAK1 and IRAK2.[4] This leads to the recruitment and activation of TRAF6, an E3 ubiquitin ligase.[2] Activated TRAF6, along with other factors, activates the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[6]
This compound acts by competitively binding to the ATP-binding pocket of the IRAK4 kinase domain, thereby preventing the phosphorylation and activation of its downstream substrates, including IRAK1. This inhibition effectively halts the signaling cascade at an early stage, preventing the activation of the IKK complex, the degradation of IκBα, and the subsequent nuclear translocation and transcriptional activity of NF-κB.
Figure 1: IRAK4-mediated NF-κB signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of representative IRAK4 modulators, PF-06650833 and KT-474, in various assays.
Table 1: In Vitro Potency of PF-06650833
| Assay Type | Cell Line/System | Stimulus | Measured Endpoint | IC50 (nM) | Reference(s) |
| IRAK4 Kinase Assay | Purified Enzyme | - | ADP Production | 0.2 | [7] |
| Cell-based Assay | THP-1 cells | R848 (TLR7/8 agonist) | TNF-α release | 2.4 | [8] |
| Human Whole Blood Assay | Human Whole Blood | R848 (TLR7/8 agonist) | TNF-α release | 8.8 | [8] |
| PBMC Assay | Human PBMCs | R848 (TLR7/8 agonist) | TNF-α release | 2.4 | [7] |
Table 2: In Vitro and In Vivo Effects of KT-474 (IRAK4 Degrader)
| Assay Type | System | Stimulus | Measured Endpoint | Effect | Reference(s) |
| In Vitro Degradation | OCI-Ly10 cells | - | IRAK4 Degradation | DC50 = 0.8 nM | [9] |
| Cytokine Inhibition | Human PBMCs | LPS (TLR4 agonist) | IL-6, TNF-α, etc. | >50% inhibition | [10] |
| Cytokine Inhibition | Human PBMCs | R848 (TLR7/8 agonist) | IL-1β, IL-6, TNF-α, etc. | >80% inhibition | [10] |
| In Vivo Degradation | Healthy Volunteers (single 600 mg dose) | - | IRAK4 reduction in PBMC | ≥93% | |
| In Vivo Degradation | Healthy Volunteers (14 daily doses of 50-200 mg) | - | IRAK4 reduction in PBMC | ≥95% |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in inhibiting NF-κB activation are provided below.
Western Blot for NF-κB p65 Nuclear Translocation
This protocol allows for the qualitative and semi-quantitative assessment of NF-κB activation by measuring the amount of the p65 subunit that has translocated from the cytoplasm to the nucleus.
Figure 2: Experimental workflow for Western blot analysis of NF-κB p65 nuclear translocation.
a. Materials:
-
Cell culture reagents
-
This compound
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) or TNF-α)
-
Phosphate-buffered saline (PBS)
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, and protease/phosphatase inhibitors.
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease/phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p65, Mouse anti-Lamin B1 (nuclear marker), Rabbit anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
b. Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., THP-1 monocytes or HeLa cells) in appropriate culture plates and allow them to adhere or reach the desired density.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS or 10 ng/mL TNF-α) for a predetermined time (e.g., 30-60 minutes).
-
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS and collect them by centrifugation.
-
Resuspend the cell pellet in ice-cold CEB and incubate on ice for 10-15 minutes with gentle vortexing.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic extract.
-
Wash the remaining nuclear pellet with CEB without NP-40.
-
Resuspend the nuclear pellet in ice-cold NEB and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear extract.
-
-
Protein Quantification:
-
Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p65, anti-Lamin B1, and anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p65 signal in the nuclear fraction to the Lamin B1 signal and the p65 signal in the cytoplasmic fraction to the GAPDH signal.
-
Compare the nuclear to cytoplasmic p65 ratio between treated and untreated samples.
-
NF-κB Luciferase Reporter Assay
This is a quantitative method to measure the transcriptional activity of NF-κB. It utilizes a reporter vector containing the luciferase gene under the control of a promoter with NF-κB binding sites.
Figure 3: Experimental workflow for the NF-κB luciferase reporter assay.
a. Materials:
-
HEK293T or other suitable cell line
-
Cell culture reagents
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Stimulating agent (e.g., TNF-α)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
b. Protocol:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
The next day, co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence using a luminometer.
-
Add the Stop & Glo® Reagent (Renilla luciferase substrate) and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Determine the IC50 value of this compound by plotting the normalized luciferase activity against the inhibitor concentration.
-
ELISA for Cytokine Production (IL-6 and TNF-α)
This protocol quantifies the amount of pro-inflammatory cytokines secreted by cells into the culture medium following treatment with an IRAK4 modulator and stimulation.
a. Materials:
-
Cell culture reagents
-
This compound
-
Stimulating agent (e.g., LPS)
-
Human IL-6 and TNF-α ELISA kits
-
Microplate reader
b. Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., human PBMCs or THP-1 cells) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS) for 18-24 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
-
ELISA:
-
Perform the ELISA for IL-6 and TNF-α on the collected supernatants according to the manufacturer's instructions provided with the kits.[1][3] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
Measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of IL-6 and TNF-α in the samples based on the standard curve.
-
Determine the dose-dependent inhibition of cytokine production by this compound and calculate the IC50 values.
-
Conclusion
This compound represents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases by targeting a key upstream kinase in the NF-κB signaling pathway. The experimental protocols provided here offer robust and reliable methods for researchers to evaluate the efficacy of such modulators in inhibiting NF-κB activation and its downstream consequences. The quantitative data presented for representative IRAK4 inhibitors demonstrate the potent and specific nature of this class of compounds. Further investigation using these and other relevant assays will continue to elucidate the full therapeutic potential of IRAK4 modulation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. kymeratx.com [kymeratx.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to measure human IL-6 secretion from CAR T cell-primed macrophage and monocyte lineage cells in vitro and in vivo using humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Dose-Response Curve of IRAK4 Modulator-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the dose-response curve of a novel IRAK4 modulator, referred to as "IRAK4 modulator-1." The methodologies outlined below cover biochemical and cell-based assays to establish the potency and efficacy of the modulator in inhibiting IRAK4 kinase activity and its downstream signaling pathways.
Introduction to IRAK4 and Its Modulation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response.[1][2] It functions as a central mediator in the signaling cascade initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Upon activation, IRAK4 phosphorylates IRAK1, leading to the activation of downstream pathways, including NF-κB and MAPKs, which in turn drive the production of pro-inflammatory cytokines.[1] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, making it a compelling therapeutic target.[1] IRAK4 modulators, particularly inhibitors, are being investigated for their potential to treat these conditions.
I. Biochemical Assays for Direct IRAK4 Inhibition
Biochemical assays are essential for determining the direct inhibitory activity of a compound on the isolated IRAK4 enzyme. These assays typically measure the modulator's ability to interfere with the kinase's catalytic activity or its binding to essential co-factors like ATP.
A. Transcreener® ADP² Kinase Assay
This assay quantifies IRAK4 kinase activity by directly measuring the amount of ADP produced during the phosphotransferase reaction.[3]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer.
-
Dilute IRAK4 enzyme to the desired concentration (e.g., 7.5 nM) in 1x Kinase Assay Buffer.[3]
-
Prepare a solution of the substrate, Myelin Basic Protein (MBP), at the desired concentration (e.g., 0.1 µg/µL) in 1x Kinase Assay Buffer.[3]
-
Prepare a solution of ATP at the desired concentration (e.g., 10 µM) in 1x Kinase Assay Buffer.[3]
-
Prepare a serial dilution of "this compound" in DMSO, and then dilute further in the assay buffer to achieve the final desired concentrations. The final DMSO concentration should not exceed 1%.
-
-
Assay Procedure:
-
Add 2.5 µL of the diluted "this compound" or vehicle (for positive and negative controls) to the wells of a 96-well plate.
-
Add 12.5 µL of the Master Mix containing Kinase Assay Buffer, ATP, and MBP substrate to each well.
-
To initiate the kinase reaction, add 10 µL of the diluted IRAK4 enzyme to each well, except for the "no enzyme" control wells.
-
Stop the reaction by adding the ADP-Glo™ Reagent.
-
Measure the luminescence using a plate reader to determine the amount of ADP produced.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of "this compound" relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the modulator concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
B. LanthaScreen® Eu Kinase Binding Assay
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP binding site of the IRAK4 enzyme, based on fluorescence resonance energy transfer (FRET).
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer.
-
Prepare a 3x solution of the test compound ("this compound") serial dilutions.
-
Prepare a 3x mixture of IRAK4 kinase and a europium-labeled anti-tag antibody.
-
Prepare a 3x solution of the Alexa Fluor® 647-labeled tracer.
-
-
Assay Procedure:
-
Add 5 µL of the 3x test compound dilutions to the assay plate.
-
Add 5 µL of the 3x kinase/antibody mixture.
-
Add 5 µL of the 3x tracer solution to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a FRET-compatible plate reader, measuring the emission from both the europium donor and the Alexa Fluor® 647 acceptor.
-
-
Data Analysis:
-
Calculate the FRET ratio.
-
A decrease in the FRET signal indicates displacement of the tracer by the test compound.
-
Plot the FRET signal against the logarithm of the modulator concentration and fit the curve to determine the IC50 value.
-
Table 1: Summary of Biochemical Assay Parameters and Representative Data
| Parameter | Transcreener® ADP² Assay | LanthaScreen® Binding Assay |
| Principle | Measures ADP production | Measures tracer displacement (FRET) |
| Enzyme Conc. | 1.25 - 7.5 nM[1][3] | Varies by supplier |
| Substrate | Myelin Basic Protein (MBP) | N/A |
| ATP Conc. | 10 µM[3] | N/A (uses ATP-competitive tracer) |
| Incubation Time | 60 - 90 minutes[1][3] | 60 minutes |
| Detection | Luminescence | Time-Resolved FRET (TR-FRET) |
| Example IC50 | 0.52 nM - 11.2 nM (for known inhibitors)[4] | Varies by compound |
II. Cell-Based Assays for Downstream Signaling Inhibition
Cell-based assays are crucial for evaluating the modulator's activity in a more physiologically relevant context, assessing its ability to penetrate cells and inhibit the IRAK4 signaling pathway, ultimately leading to a reduction in inflammatory responses.
A. Inhibition of Cytokine Production in Human PBMCs or THP-1 Cells
This protocol measures the effect of "this compound" on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to a TLR agonist like lipopolysaccharide (LPS).
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytic cells under standard conditions.
-
Plate the cells in a 96-well plate at a suitable density.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the cells with various concentrations of "this compound" or vehicle control for 45 minutes.[5]
-
Stimulate the cells with a TLR agonist, such as LPS (e.g., 1 µg/mL), to activate the IRAK4 pathway.[5]
-
Incubate the cells for an appropriate time (e.g., 24 hours) to allow for cytokine production and secretion.[5]
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α or IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each modulator concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the modulator concentration and fit the data to determine the IC50 value.
-
Table 2: Summary of Cell-Based Assay Parameters and Representative Data
| Parameter | Cytokine Production Inhibition Assay |
| Cell Types | Human PBMCs, THP-1 cells[4][5] |
| Stimulus | Lipopolysaccharide (LPS)[5] |
| Pre-incubation Time | 45 minutes[5] |
| Stimulation Time | 24 hours[5] |
| Readout | TNF-α, IL-6, IL-1β, IFN-γ, IL-17 levels (ELISA)[4] |
| Endpoint | IC50 for cytokine release inhibition |
III. Visualizing the IRAK4 Signaling Pathway and Experimental Workflow
IRAK4 Signaling Pathway
Caption: IRAK4 signaling cascade and the point of inhibition.
Experimental Workflow for Dose-Response Curve Determination
Caption: Generalized workflow for IC50 determination.
References
Application Notes and Protocols: Western Blot Analysis of IRAK4 Phosphorylation with IRAK4 Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon receptor activation, IRAK4 is recruited by the adaptor protein MyD88, leading to the formation of the Myddosome complex.[1][3] This proximity facilitates the trans-autophosphorylation of IRAK4 on key residues within its activation loop, such as Threonine-345 (Thr345) and Serine-346 (Ser346).[4][5] This autophosphorylation is a pivotal event, serving as a switch that activates IRAK4's kinase activity and initiates downstream signaling cascades.[6] Activated IRAK4 then phosphorylates other IRAK family members, like IRAK1, leading to the activation of TRAF6 and subsequent engagement of the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[1][4][7]
Given its central role in innate immunity, IRAK4 has emerged as a key therapeutic target for a range of inflammatory and autoimmune diseases.[2] "IRAK4 modulator-1" represents a class of small molecule inhibitors designed to specifically target the kinase activity of IRAK4. By inhibiting IRAK4 autophosphorylation and its ability to phosphorylate downstream substrates, these modulators effectively dampen the inflammatory response.[4][6]
This document provides a detailed protocol for utilizing Western blot analysis to investigate the efficacy of "this compound" in inhibiting IRAK4 phosphorylation in a cellular context.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated using the Graphviz (DOT language).
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding:
-
Seed appropriate cells (e.g., THP-1 monocytes, murine bone marrow-derived macrophages (BMDMs), or HEK293 cells expressing the necessary receptors) in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
For suspension cells like THP-1, a density of 1 x 10^6 cells/mL is recommended. For adherent cells, the seeding density will need to be optimized.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Pre-treatment with this compound:
-
The following day, pre-treat the cells with varying concentrations of "this compound" or a vehicle control (e.g., DMSO) for 30 minutes to 1 hour. The final concentration of the vehicle should be consistent across all wells and typically should not exceed 0.1%.
-
-
Cell Stimulation:
-
Following pre-treatment, stimulate the cells with a TLR or IL-1R agonist to induce IRAK4 phosphorylation. The choice of agonist and its concentration should be determined empirically. Common agonists include:
-
A time-course experiment is recommended to determine the optimal stimulation time for maximal IRAK4 phosphorylation, which typically occurs between 5 and 30 minutes post-stimulation.[4]
-
Protein Extraction and Quantification
-
Cell Lysis:
-
After stimulation, place the culture plates on ice and aspirate the culture medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation before adding the lysis buffer.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Western Blotting
-
SDS-PAGE:
-
Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. The following primary antibodies are recommended:
-
Phospho-IRAK4 (Thr345/Ser346) antibody: To detect the activated, phosphorylated form of IRAK4.[8][9][10]
-
Total IRAK4 antibody: To determine the total amount of IRAK4 protein, which serves as a loading control for the phospho-specific signal.[11]
-
Loading control antibody: An antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
-
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Chemiluminescent Detection:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Presentation and Analysis
The quantitative data from the Western blot analysis should be presented in a clear and structured format to facilitate comparison between different treatment conditions. Densitometric analysis of the Western blot bands should be performed using appropriate software (e.g., ImageJ). The intensity of the phospho-IRAK4 band should be normalized to the intensity of the total IRAK4 band, and subsequently to the loading control, to account for any variations in protein loading.
Table 1: Effect of this compound on IRAK4 Phosphorylation
| Treatment Group | Concentration of Modulator-1 | Stimulant (e.g., IL-1β) | Normalized p-IRAK4/Total IRAK4 Ratio (Mean ± SD) | Fold Change vs. Stimulated Control |
| Unstimulated Control | Vehicle | - | Value | Value |
| Stimulated Control | Vehicle | + | Value | 1.0 |
| Modulator-1 | Low Conc. | + | Value | Value |
| Modulator-1 | Mid Conc. | + | Value | Value |
| Modulator-1 | High Conc. | + | Value | Value |
Table 2: Reagents and Antibodies
| Reagent/Antibody | Supplier | Catalog Number | Dilution |
| Phospho-IRAK4 (Thr345/Ser346) Antibody | e.g., Cell Signaling Technology | e.g., #11927 | e.g., 1:1000 |
| IRAK4 Antibody | e.g., Cell Signaling Technology | e.g., #4363 | e.g., 1:1000 |
| GAPDH Antibody | e.g., Santa Cruz Biotechnology | e.g., sc-47724 | e.g., 1:5000 |
| Anti-rabbit IgG, HRP-linked Antibody | e.g., Cell Signaling Technology | e.g., #7074 | e.g., 1:2000 |
| Recombinant Human IL-1β | e.g., PeproTech | e.g., 200-01B | As per protocol |
| "this compound" | In-house or Commercial Source | N/A | As per protocol |
Conclusion
This application note provides a comprehensive framework for assessing the inhibitory effect of "this compound" on IRAK4 phosphorylation using Western blot analysis. By following the detailed protocols and utilizing the provided diagrams and tables, researchers can effectively evaluate the potency and cellular activity of novel IRAK4 inhibitors, thereby advancing the development of new therapeutic agents for inflammatory diseases. The accurate and reproducible measurement of IRAK4 phosphorylation is a critical step in the characterization of these promising modulators.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 8. Phospho-IRAK4 (Thr345/Ser346) (F7B4D) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. ABclonal [eu.abclonal.com]
- 10. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: High-Throughput Screening for IRAK4 Modulator-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. As a critical mediator of signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[1][2][3] The development of small molecule modulators of IRAK4, including inhibitors and degraders, is a key focus in drug discovery.[4] High-throughput screening (HTS) is an essential tool for identifying and characterizing novel IRAK4 modulators from large compound libraries.[5] These application notes provide an overview of the IRAK4 signaling pathway, detailed protocols for biochemical and cell-based HTS assays, and representative data.
IRAK4 Signaling Pathway
IRAK4 is a central component of the Myddosome signaling complex, which assembles upon the activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines.[1][6] Upon recruitment to the receptor complex via the adaptor protein MyD88, IRAK4 autophosphorylates and then phosphorylates other IRAK family members, such as IRAK1.[2][6][7] This initiates a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[8][9]
High-Throughput Screening Assays for IRAK4 Modulators
A variety of HTS assays are available to identify and characterize IRAK4 modulators. These can be broadly categorized as biochemical assays and cell-based assays.
Biochemical Assays
Biochemical assays utilize purified, recombinant IRAK4 enzyme to measure the direct effect of a compound on its kinase activity. These assays are robust, reproducible, and amenable to HTS.[8][10]
1. ADP-Glo™ Kinase Assay
This is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The amount of light generated is directly proportional to the kinase activity.
2. Transcreener® ADP² Assay
This is a fluorescence-based assay that detects ADP produced by the kinase. It is a competitive immunoassay where the binding of a highly specific antibody to ADP is detected by a fluorescent tracer. This assay is available in fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and fluorescence intensity (FI) formats.[9]
3. HTScan® Kinase Assay
This is an antibody-based assay that detects the phosphorylation of a biotinylated substrate peptide by IRAK4. The detection is typically achieved using a europium-labeled secondary antibody in a time-resolved fluorescence (TRF) format.[11][12]
| Parameter | ADP-Glo™ Assay | Transcreener® ADP² Assay | HTScan® Assay |
| Principle | Luminescence | Fluorescence (FP, TR-FRET, FI) | Time-Resolved Fluorescence |
| Detection | ADP Production | ADP Production | Substrate Phosphorylation |
| Enzyme | Recombinant IRAK4 | Recombinant IRAK4 | Recombinant IRAK4 |
| Substrate | Myelin Basic Protein (MBP) or peptide | Synthetic Peptide (e.g., IRAK1 peptide) | Biotinylated Peptide |
| Key Reagents | ADP-Glo™ Reagent, Kinase Detection Reagent | ADP Antibody, Fluorescent Tracer | Phospho-specific Antibody, Europium-labeled secondary antibody |
Experimental Workflow for a Biochemical HTS Assay
The following diagram illustrates a typical workflow for a biochemical HTS assay to identify IRAK4 inhibitors.
Cell-Based Assays
Cell-based assays measure the modulation of IRAK4 activity within a cellular context, providing more physiologically relevant data.
Electrochemiluminescence (ECL)-Based IRAK1 Activation Assay
This assay quantifies the phosphorylation of endogenous IRAK1 in cells as a direct downstream marker of IRAK4 activity. It can be adapted to a high-throughput format and is valuable for confirming the cellular potency of compounds identified in biochemical screens.[13]
| Parameter | ECL-Based IRAK1 Activation Assay |
| Principle | Electrochemiluminescence |
| Detection | Phosphorylation of endogenous IRAK1 |
| Cell Line | e.g., THP-1 cells, human PBMCs |
| Stimulus | TLR agonist (e.g., LPS, R848) |
| Key Reagents | Antibodies against total IRAK1 and phospho-IRAK1 |
Protocols
Protocol 1: IRAK4 Kinase Assay using ADP-Glo™
Materials:
-
Recombinant human IRAK4 kinase
-
Myelin Basic Protein (MBP)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄, 5 mM β-glycerophosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare the 1X Kinase Assay Buffer.
-
Prepare the kinase reaction master mix containing 1X Kinase Assay Buffer, ATP, and MBP. The final concentrations should be optimized, but a starting point could be 10-100 µM ATP and 0.1-0.5 mg/mL MBP.
-
Dispense test compounds and controls (e.g., DMSO for 100% activity, a known IRAK4 inhibitor for 0% activity) into the assay plate. The final DMSO concentration should not exceed 1%.[5]
-
Add the diluted IRAK4 enzyme to each well. A typical concentration is in the low nanomolar range (e.g., 1-10 nM).
-
Initiate the kinase reaction by adding the master mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure ADP production by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound and determine the IC₅₀ values for active compounds.
Protocol 2: ECL-Based Cellular IRAK1 Activation Assay
Materials:
-
THP-1 cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TLR agonist (e.g., R848)
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Antibodies for ECL detection (e.g., anti-total IRAK1 and anti-phospho-IRAK1)
-
ECL detection reagents and plates (e.g., Meso Scale Discovery)
Procedure:
-
Seed THP-1 cells in a 96-well plate and allow them to adhere or grow to the desired confluency.
-
Pre-treat the cells with a serial dilution of the test compounds or controls for a specified time (e.g., 1 hour).
-
Stimulate the cells with a TLR agonist (e.g., R848) for a short period (e.g., 15-30 minutes) to induce IRAK1 phosphorylation.
-
Wash the cells with cold PBS.
-
Lyse the cells according to the ECL assay manufacturer's protocol.
-
Transfer the cell lysates to the ECL plate pre-coated with the capture antibody (e.g., anti-total IRAK1).
-
Incubate to allow the capture of IRAK1.
-
Wash the plate.
-
Add the detection antibody (e.g., anti-phospho-IRAK1) conjugated to an ECL label.
-
Incubate to allow the detection antibody to bind to phosphorylated IRAK1.
-
Wash the plate.
-
Add the read buffer and measure the ECL signal using a compatible plate reader.
-
Normalize the phospho-IRAK1 signal to the total IRAK1 signal and determine the IC₅₀ values of the compounds.
Data Presentation and Interpretation
The primary output of HTS for IRAK4 modulators is typically the half-maximal inhibitory concentration (IC₅₀) or the half-maximal degradation concentration (DC₅₀) for degraders. This data is crucial for structure-activity relationship (SAR) studies.[13] It is important to compare the results from biochemical and cell-based assays to understand the compound's potency and cellular permeability. A good correlation between biochemical and cellular activity is a positive indicator for further development.[13]
| Compound | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Notes |
| Modulator-1 | 5.2 | 50.8 | Potent in biochemical assay, moderate cellular activity. |
| PF-06650833 | - | - | Reference kinase inhibitor.[4] |
| KT-474 | - | 0.88 (DC₅₀) | Potent IRAK4 degrader (PROTAC).[4] |
Conclusion
The availability of robust and sensitive HTS assays has significantly advanced the discovery of novel IRAK4 modulators. The protocols and information provided here offer a foundation for establishing and conducting high-throughput screening campaigns targeting IRAK4. The selection of the appropriate assay format will depend on the specific goals of the screening campaign, available resources, and the desired throughput. A combination of biochemical and cell-based assays is recommended for a comprehensive evaluation of potential IRAK4-targeted therapeutics.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. IRAK4 Kinase Enzyme Activity Assay | Complete, Ready-to-Use Kit | Eurofins Calixar [calixar.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. HTScan® IRAK4 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Lentiviral shRNA knockdown of IRAK4 vs "IRAK4 modulator-1" treatment
Topic: Lentiviral shRNA Knockdown of IRAK4 vs. "IRAK4 Modulator-1" Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1][2] Upon activation, IRAK4 plays a pivotal role in the assembly of the Myddosome complex, initiating a cascade that leads to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[2][3] Given its central role in innate immunity, dysregulation of IRAK4 is implicated in various inflammatory and autoimmune diseases, making it a key therapeutic target.[2]
This document provides a detailed comparison of two distinct methodologies for targeting IRAK4:
-
Lentiviral shRNA knockdown: A genetic approach that silences IRAK4 gene expression at the mRNA level, leading to reduced protein synthesis.
-
"this compound" Treatment: A pharmacological approach using a small molecule to directly target the IRAK4 protein. For this note, we will use the well-characterized IRAK4 degrader KT-474 as a representative example of a potent and selective IRAK4 modulator.[4][5][6] This molecule functions by inducing the degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[6]
We will provide detailed protocols, comparative data, and visual workflows for both approaches to guide researchers in selecting the appropriate method for their experimental goals.
Lentiviral shRNA Knockdown of IRAK4
This method utilizes a lentiviral vector to deliver a short hairpin RNA (shRNA) sequence targeting the IRAK4 mRNA.[7][8] Once integrated into the host cell's genome, the shRNA is constitutively expressed and processed by the cell's RNA interference (RNAi) machinery to mediate the degradation of the target mRNA, resulting in a stable and long-term reduction of IRAK4 protein expression.[7][9]
Signaling Pathway Intervention: shRNA Knockdown
The diagram below illustrates how lentiviral shRNA intervenes in the IRAK4 signaling pathway by preventing the translation of IRAK4 mRNA into functional protein.
Experimental Workflow: IRAK4 Knockdown
The following diagram outlines the key steps involved in a typical lentiviral shRNA knockdown experiment.
Protocol: Lentiviral shRNA Knockdown of IRAK4 in THP-1 Monocytes
1. Materials:
-
Lentiviral vector with IRAK4-specific shRNA (and a non-targeting scrambled shRNA control).[10]
-
HEK293T packaging cell line.
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
THP-1 target cells.
-
Complete RPMI-1640 medium.
-
Polybrene.
-
Puromycin (for selection).
-
Reagents for qPCR and Western Blotting.
2. Lentivirus Production (Day 1-3):
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect cells with the shRNA vector (10 µg) and packaging plasmids (e.g., 7.5 µg psPAX2, 2.5 µg pMD2.G) using a suitable transfection reagent according to the manufacturer's protocol.
-
After 6-8 hours, replace the transfection medium with fresh culture medium.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
(Optional but recommended) Concentrate the virus and determine the titer. Store at -80°C.[10]
3. Transduction of THP-1 Cells (Day 4-6):
-
Seed 0.5 x 10^6 THP-1 cells per well in a 12-well plate.
-
Add lentiviral particles (for both IRAK4 shRNA and scrambled control) at a desired Multiplicity of Infection (MOI). Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Incubate for 24 hours.
-
Replace the medium with fresh medium containing the appropriate concentration of Puromycin (determine via a kill curve, typically 1-2 µg/mL for THP-1) to select for transduced cells.
-
Culture the cells for 3-5 days, replacing the selection medium every 2 days, until non-transduced control cells have died.
4. Validation of Knockdown (Day 7+):
-
Expand the stable cell lines (IRAK4-knockdown and scrambled control).
-
qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR using primers specific for IRAK4 and a housekeeping gene (e.g., GAPDH) to determine the percentage of mRNA knockdown.
-
Western Blot: Prepare cell lysates and perform a Western blot using an anti-IRAK4 antibody to confirm the reduction in protein levels.
Quantitative Data: Expected Knockdown Efficiency
The following table summarizes typical results expected from a successful IRAK4 shRNA knockdown experiment.
| Parameter | Method | Target | Expected Result | Reference |
| Knockdown Efficiency | qPCR | IRAK4 mRNA | >70% reduction | [11] |
| Protein Reduction | Western Blot | IRAK4 Protein | Significant reduction vs. control | [12] |
| Downstream Signaling | Western Blot | p-p38 MAPK | ~68% reduction post-stimulation | [12] |
| Downstream Signaling | Western Blot | p-ERK1/2 | ~64% reduction post-stimulation | [12] |
| Downstream Signaling | Western Blot | p-JNK1/2 | ~62% reduction post-stimulation | [12] |
This compound Treatment (IRAK4 Degrader KT-474)
This pharmacological approach uses a heterobifunctional small molecule (PROTAC) that binds simultaneously to IRAK4 and an E3 ubiquitin ligase.[6] This induced proximity leads to the ubiquitination and subsequent degradation of the IRAK4 protein by the proteasome. This method is rapid and results in the depletion of the entire protein, ablating both its catalytic and scaffolding functions.[6][13]
Signaling Pathway Intervention: Protein Degradation
The diagram below shows how an IRAK4 degrader removes the protein from the signaling pathway, preventing it from participating in Myddosome formation.
Experimental Workflow: IRAK4 Modulator Treatment
This workflow details the simpler, more direct process of treating cells with a small molecule modulator.
Protocol: IRAK4 Degradation in Human PBMCs
1. Materials:
-
This compound (e.g., KT-474).
-
DMSO (vehicle control).
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Complete RPMI-1640 medium.
-
TLR ligand (e.g., R848 or LPS).
-
Reagents for Mass Spectrometry or Western Blotting.
-
ELISA kits for cytokines (e.g., TNF-α, IL-6).
2. Cell Treatment (Day 1):
-
Prepare a stock solution of KT-474 in DMSO (e.g., 10 mM).
-
Isolate and plate fresh human PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of KT-474 in culture medium. Add the diluted compound to the cells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a DMSO-only vehicle control.
-
Incubate the cells for 24 hours at 37°C.
3. Validation of Degradation (Day 2):
-
Harvest a subset of cells for protein analysis.
-
Prepare cell lysates.
-
Mass Spectrometry (preferred for quantitation): Analyze lysates to determine the precise percentage of IRAK4 protein remaining relative to the vehicle control.[14]
-
Western Blot: Perform a Western blot using an anti-IRAK4 antibody to visually confirm protein degradation.
4. Functional Analysis (Day 2):
-
To the remaining treated cells, add a TLR agonist (e.g., 1 µg/mL R848).
-
Incubate for another 6-18 hours.
-
Centrifuge the plates and collect the supernatant.
-
Use ELISA kits to measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant. Compare the levels from modulator-treated wells to the vehicle control.
Quantitative Data: Degradation Efficacy and Functional Impact
The following table summarizes clinical trial data for the IRAK4 degrader KT-474.
| Parameter | Method | Target | Observed Result | Reference |
| Protein Degradation | Mass Spec (PBMCs) | IRAK4 Protein | ≥95% mean reduction (50-200 mg daily dose) | [4][15] |
| Protein Degradation | Mass Spec (PBMCs) | IRAK4 Protein | 92% to 98% reduction (25-200 mg daily dose) | [14] |
| Functional Outcome | ELISA (ex vivo) | Cytokine release | >50% inhibition of multiple cytokines | [14] |
| In Vivo Efficacy | Clinical Assessment | Skin Lesions (HS/AD) | Associated with improvement in skin lesions | [4][5] |
| Effective Plasma Conc. | PK/PD Analysis | IRAK4 Protein | 4.1–5.3 ng/mL for 80% degradation | [14] |
Comparative Analysis: shRNA Knockdown vs. Modulator Treatment
Both methods are powerful tools for studying IRAK4 function, but they differ fundamentally in their mechanism, timeline, and application.
Comparison of Core Attributes
| Feature | Lentiviral shRNA Knockdown | This compound (Degrader) |
| Target | IRAK4 mRNA | IRAK4 Protein |
| Mechanism | RNA interference (mRNA cleavage) | Proteasome-mediated degradation |
| Effect | Prevents new protein synthesis | Removes existing protein pool |
| Timeline to Effect | Slow (days to weeks for stable lines) | Fast (hours)[14] |
| Duration of Effect | Stable, long-term (if integrated) | Transient, depends on compound half-life |
| Reversibility | Difficult (permanent integration) | Reversible upon compound withdrawal |
| Control over Effect | Limited (constitutive expression) | Dose-dependent and temporal control |
| Off-Target Concerns | Potential for miRNA-like off-target effects | Potential for off-target protein binding |
| Key Advantage | Stable model for long-term studies | Speed, reversibility, targets scaffolding function |
| Best Suited For | Generating stable knockout cell lines, in vivo genetic models | Acute functional studies, validating drug targets, in vivo pharmacology |
Logical Comparison of Mechanisms
This diagram contrasts the two interventional strategies at a high level.
Full IRAK4 Signaling Pathway and Intervention Points
The diagram below shows the TLR/IL-1R signaling pathway and highlights where each technology exerts its effect. shRNA prevents the creation of the IRAK4 protein pool, while the degrader actively removes it.
Conclusion
The choice between lentiviral shRNA knockdown and treatment with an IRAK4 modulator depends heavily on the research question.
-
Lentiviral shRNA is the gold standard for creating stable, long-term loss-of-function models, which are invaluable for studying the chronic effects of IRAK4 deficiency and for generating transgenic animal models. However, the process is time-consuming and potential off-target effects must be carefully controlled.[16]
-
This compound (Degrader) offers a rapid, dose-dependent, and reversible method to study IRAK4 function. By eliminating the entire protein, it addresses both the kinase and crucial scaffolding roles of IRAK4, which may not be fully addressed by kinase inhibitors alone.[6] This makes it an excellent tool for acute signaling studies, target validation in drug development, and preclinical pharmacological evaluation.
For researchers in drug development, using a highly selective degrader like KT-474 provides a more direct and clinically relevant model for predicting the therapeutic effect of targeting the IRAK4 protein. For fundamental research, both tools can be used synergistically: shRNA to create a stable baseline knockout, and a modulator to study acute effects or validate phenotypes.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 Data: Kymera Therapeutics’ IRAK4 Degrader Shows Promise in AD, HS - - PracticalDermatology [practicaldermatology.com]
- 6. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 8. Applications of Lentiviral Vectors for shRNA Delivery and Transgenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Multifunctional Lentiviral-Based Gene Knockdown with Concurrent Rescue that Controls for Off-Target Effects of RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. IRAK4 siRNA Lentivector Set (Mouse) | Applied Biological Materials Inc. [abmgood.com]
- 12. e-century.us [e-century.us]
- 13. kymeratx.com [kymeratx.com]
- 14. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Target Validation of IRAK4 Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity. It plays a pivotal role in the signaling cascades downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 acts as both a kinase and a scaffold protein, leading to the activation of downstream signaling pathways, including NF-κB and MAPK, which in turn drive the production of pro-inflammatory cytokines. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.
"IRAK4 modulator-1" represents a class of small molecule agents designed to interrogate and validate the therapeutic potential of targeting IRAK4 in vivo. These modulators can be broadly categorized as IRAK4 kinase inhibitors, which prevent the phosphorylation of downstream substrates, or IRAK4 degraders (e.g., PROTACs), which lead to the ubiquitination and subsequent proteasomal degradation of the IRAK4 protein, thereby blocking both its kinase and scaffolding functions. These application notes provide a comprehensive guide to utilizing this compound for in vivo target validation studies.
Mechanism of Action and Signaling Pathway
IRAK4 is a central node in the MyD88-dependent signaling pathway. Upon ligand binding to TLRs (excluding TLR3) or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. This proximity induces the autophosphorylation and activation of IRAK4. Activated IRAK4 then phosphorylates IRAK1 and/or IRAK2, initiating a downstream signaling cascade that involves the recruitment of TRAF6, activation of TAK1, and subsequent activation of the IKK complex and MAPK pathways. This culminates in the nuclear translocation of transcription factors like NF-κB and AP-1, leading to the expression of inflammatory genes.
dot
Caption: IRAK4 Signaling Pathway and Point of Intervention for this compound.
Data Presentation: In Vivo Efficacy of IRAK4 Modulators
The following tables summarize representative quantitative data for in vivo studies of IRAK4 modulators. "this compound" is used as a placeholder for specific molecules like the IRAK4 degrader KT-474 and the IRAK4 inhibitor PF-06650833.
Table 1: Pharmacodynamic Effects of an IRAK4 Degrader (e.g., KT-474) in a Mouse Model of Acute Inflammation
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (20 mg/kg) |
| IRAK4 Protein Levels (% of Vehicle) | 100% | ~15% | <10% |
| Serum TNF-α (pg/mL) | 2500 ± 300 | 1200 ± 200 | 800 ± 150 |
| Serum IL-6 (pg/mL) | 4000 ± 500 | 1800 ± 300 | 1000 ± 200 |
| Lung MPO Activity (U/g tissue) | 5.0 ± 0.8 | 2.5 ± 0.5 | 1.8 ± 0.4 |
Data are presented as mean ± SEM. This table is a representative compilation based on publicly available information on IRAK4 degraders like KT-474.
Table 2: Comparison of IRAK4 Degrader vs. Inhibitor in a Mouse LPS-Induced Cytokine Release Model
| Parameter | Vehicle Control | IRAK4 Degrader (e.g., KT-474) | IRAK4 Inhibitor (e.g., PF-06650833) |
| IRAK4 Degradation in Blood | None | >85% | No degradation |
| Inhibition of IL-6 Release (%) | 0% | ~70-80% | ~50-60% |
| Inhibition of TNF-α Release (%) | 0% | ~60-70% | ~40-50% |
This table illustrates the potential for superior efficacy of an IRAK4 degrader over a kinase inhibitor due to the elimination of both kinase and scaffolding functions.
Experimental Protocols
Experimental Workflow for In Vivo Target Validation
dot
Caption: General experimental workflow for in vivo target validation of this compound.
Protocol 1: LPS-Induced Acute Inflammation in Mice
This protocol describes a common model to evaluate the in vivo efficacy of this compound in a systemic inflammation setting.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile PBS
-
Gavage needles
-
Syringes and needles for injection
-
Tubes for blood and tissue collection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Formulation of this compound:
-
Prepare a homogenous suspension of this compound in the vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg dosing volume).
-
Vortex and/or sonicate to ensure a uniform suspension.
-
-
Dosing:
-
Administer this compound or vehicle to the mice via oral gavage. A typical volume is 10 mL/kg body weight.
-
-
LPS Challenge:
-
One hour after dosing with the modulator, administer LPS intraperitoneally (i.p.) at a dose of 1 mg/kg. Prepare the LPS solution in sterile PBS.
-
-
Sample Collection:
-
At a predetermined time point post-LPS challenge (e.g., 2 or 6 hours), collect blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Perfuse the animals with cold PBS and collect tissues of interest (e.g., spleen, lungs). Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Protocol 2: Measurement of Plasma Cytokines by ELISA
This protocol outlines the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in plasma samples.
Materials:
-
Mouse TNF-α and IL-6 ELISA kits (e.g., from R&D Systems, BioLegend, or Thermo Fisher Scientific)
-
Plasma samples from Protocol 1
-
Microplate reader
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent (as provided in the kit)
-
Stop solution (as provided in the kit)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Plate Coating: If using an uncoated plate, coat the wells with the capture antibody overnight at 4°C. For pre-coated plates, proceed to the next step.
-
Blocking: Wash the plate and block the wells with the provided blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add plasma samples (typically diluted in assay diluent) and the standard curve dilutions to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
-
Substrate Development:
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate for 15-30 minutes at room temperature in the dark.
-
-
Reaction Stopping and Reading:
-
Add the stop solution to each well.
-
Read the absorbance at 450 nm on a microplate reader within 30 minutes.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 3: Western Blot for IRAK4 and Phospho-IRAK1
This protocol is for assessing target engagement by measuring the levels of total IRAK4 and phosphorylated IRAK1 in tissue lysates.
Materials:
-
Spleen or other tissue samples from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Lysis:
-
Homogenize the frozen tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[1]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. For phospho-protein analysis, normalize the phospho-IRAK1 signal to the total IRAK1 or a loading control like β-actin. For IRAK4 degradation, normalize the total IRAK4 signal to a loading control.
Conclusion
The protocols and information provided herein offer a robust framework for the in vivo target validation of this compound. By employing these methods, researchers can effectively assess the pharmacodynamic activity and therapeutic potential of novel IRAK4-targeting compounds in relevant preclinical models of inflammation. Careful execution of these experiments will provide crucial insights into the dose-response relationship, target engagement, and overall in vivo efficacy of this compound, thereby guiding further drug development efforts.
References
Troubleshooting & Optimization
"IRAK4 modulator-1" solubility and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with IRAK4 modulator-1. The information presented here is based on established principles of small molecule handling and characterization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice for dissolving small molecules due to its ability to dissolve a wide range of polar and non-polar compounds.[1][2] For aqueous-based biological assays, it is crucial to dilute the DMSO stock solution into an appropriate buffer, such as phosphate-buffered saline (PBS), to a final DMSO concentration that is tolerated by your experimental system.[1]
Q2: How can I determine the aqueous solubility of this compound?
A2: The aqueous solubility of this compound can be determined using several methods. The "gold standard" is the saturation shake-flask (SSF) method, which measures thermodynamic equilibrium solubility.[3] A kinetic solubility assay can also be performed, which is a higher-throughput method often used in early drug discovery.[4] This typically involves adding a concentrated DMSO stock of the compound to an aqueous buffer and monitoring for precipitation.[2]
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation indicates that the compound has exceeded its solubility in the current solvent or buffer system. Here are a few troubleshooting steps:
-
Sonication: Gently sonicate the solution to aid in dissolution.
-
Warming: Briefly warm the solution (e.g., to 37°C) to increase solubility. Be cautious, as prolonged heating can lead to degradation.
-
pH Adjustment: The solubility of a compound can be pH-dependent. If your experimental conditions allow, you can investigate the effect of pH on solubility.
-
Lower the Concentration: The most straightforward solution is to prepare a more dilute solution.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of small molecules in DMSO are typically stored at -20°C or -80°C to minimize degradation.[1] Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q5: How can I assess the stability of this compound under my experimental conditions?
A5: Stability studies are essential to ensure the integrity of your compound throughout your experiments.[5][6] A typical stability study involves incubating the compound under various conditions (e.g., different temperatures, pH values, or in the presence of other reagents) and monitoring its concentration and purity over time.[5] High-performance liquid chromatography (HPLC) is a common analytical technique used for stability assessment.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent assay results | Compound degradation | Perform a stability study under your specific assay conditions. Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Inaccurate concentration of stock solution | Verify the concentration of your stock solution using a suitable analytical method, such as quantitative NMR (qNMR) or HPLC with a standard curve. | |
| Low or no biological activity | Poor solubility in assay buffer | Determine the kinetic solubility in your assay buffer. If solubility is low, consider reformulating with a solubilizing agent (e.g., Tween 80, cyclodextrin), ensuring it does not interfere with your assay. |
| Compound precipitation during the experiment | Visually inspect your assay plates for precipitation. If observed, lower the final concentration of the compound. | |
| Difficulty dissolving the compound | Insufficient solvent volume or inappropriate solvent | Increase the solvent volume. If using an aqueous buffer, consider preparing a more concentrated stock in an organic solvent like DMSO and then diluting it. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration.[3] It is critical to avoid disturbing the equilibrium during this step.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 2: Assessment of Stability in Aqueous Buffer
-
Sample Preparation: Prepare a solution of this compound in the desired aqueous buffer at a known concentration.
-
Incubation: Aliquot the solution into several vials and incubate them at the desired temperature(s). Include a control sample stored at -80°C (time point zero).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from incubation and immediately freeze it at -80°C to halt any further degradation.
-
Analysis: Once all time points are collected, analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any potential degradation products.
Visualizations
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining aqueous solubility.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing IRAK4 modulator-1 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of "IRAK4 modulator-1" in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] It functions as a master regulator of the innate immune response.[2] IRAK4 has both kinase and scaffolding functions that are crucial for the formation of the Myddosome complex and the subsequent activation of downstream signaling cascades, leading to the production of inflammatory cytokines.[3][4] By inhibiting IRAK4, "this compound" can block these inflammatory responses.
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly cell-type and context-dependent. However, a common starting point for dose-response experiments with novel kinase inhibitors is to test a wide range of concentrations, often spanning several orders of magnitude. Based on publicly available data for similar IRAK4 inhibitors, a starting range of 1 nM to 10 µM is advisable. For example, the IRAK4 inhibitor PF-06426779 has a cell-based IC50 of 12 nM.[5] Another inhibitor, IRAK4-IN-1, has an IC50 of 7 nM in biochemical assays.[6]
Q3: How should I prepare the stock solution for this compound?
A3: Most small molecule inhibitors, including IRAK4 modulators, are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[7] It is crucial to ensure the inhibitor is fully dissolved. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C as recommended by the manufacturer. When preparing working concentrations for your cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will depend on the specific cell type and the downstream readout you are measuring. For signaling pathway studies, such as measuring the phosphorylation of downstream targets, a shorter incubation time (e.g., 30 minutes to a few hours) prior to stimulation is common.[8][9] For experiments assessing cytokine production or cell viability, a longer incubation period (e.g., 24 to 72 hours) may be necessary.[8][10] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q5: What are the key readouts to measure the effectiveness of this compound?
A5: The effectiveness of this compound can be assessed by measuring its impact on various points in the IRAK4 signaling pathway. Key readouts include:
-
Target Engagement: Directly measuring the binding of the modulator to IRAK4 or assessing the inhibition of IRAK4's downstream target, such as the phosphorylation of IRAK1.[3][11]
-
Downstream Signaling: Measuring the phosphorylation or activation of downstream signaling molecules like NF-κB and MAP kinases.[5]
-
Cytokine Production: Quantifying the reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in response to TLR or IL-1R stimulation.[12]
-
Phenotypic Readouts: Assessing changes in cell viability, proliferation, or other relevant cellular functions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect observed | 1. Concentration is too low: The concentration of this compound may be insufficient to effectively inhibit IRAK4 in your cell type. 2. Incorrect incubation time: The incubation time may be too short or too long for the desired effect. 3. Compound instability: The modulator may be unstable in your cell culture medium. 4. Cell line is not responsive: The IRAK4 pathway may not be the primary driver of the phenotype you are measuring in your chosen cell line. 5. Poor cell health: Cells may be unhealthy or stressed, leading to inconsistent results. | 1. Perform a dose-response experiment with a wider and higher concentration range. 2. Conduct a time-course experiment to determine the optimal incubation time. 3. Check the manufacturer's recommendations for stability and consider preparing fresh working solutions for each experiment. 4. Confirm the expression and activity of the IRAK4 pathway in your cell line using positive controls (e.g., TLR agonists like LPS or R848).[12] 5. Ensure proper cell culture techniques and check cell viability before starting the experiment. |
| High cell toxicity or death | 1. Concentration is too high: The concentration of this compound is causing off-target effects or general cytotoxicity. 2. Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium is too high. 3. Compound has inherent toxicity: The modulator itself may have cytotoxic properties at the concentrations being tested. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the maximum non-toxic concentration.[10][13][14][15] 2. Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Always include a vehicle control. 3. If toxicity is observed even at low concentrations, consider using a different IRAK4 modulator or reducing the incubation time. |
| Inconsistent or variable results | 1. Inconsistent compound preparation: Errors in preparing stock or working solutions. 2. Cell passage number: High passage numbers can lead to phenotypic and genotypic drift. 3. Plate edge effects: Cells in the outer wells of a microplate can behave differently due to evaporation. 4. Biological variability: Inherent variability in primary cells or cell lines. | 1. Use calibrated pipettes and be meticulous in your dilutions. Prepare fresh working solutions for each experiment. 2. Use cells within a consistent and low passage number range. 3. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS. 4. Increase the number of biological replicates to ensure statistical power. |
| Observed off-target effects | 1. Lack of inhibitor selectivity: The modulator may be inhibiting other kinases or cellular targets. 2. High concentration: Off-target effects are more likely at higher concentrations. | 1. Review the selectivity profile of the inhibitor if available. Consider using a structurally different IRAK4 inhibitor as a control. 2. Use the lowest effective concentration that achieves the desired on-target effect. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a comprehensive workflow to determine the optimal, non-toxic concentration of this compound for your cell culture experiments.
1. Preparation of this compound Stock Solution:
-
Follow the manufacturer's instructions to dissolve "this compound" in sterile DMSO to a stock concentration of 10 mM.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.
2. Cytotoxicity Assay (e.g., MTT Assay): [10][16]
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. A suggested starting range is from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO at the highest concentration used for the modulator) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Add the diluted modulator to the cells and incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Reading: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the concentration that causes 50% cell death (IC50) and the maximum non-toxic concentration.
3. Dose-Response Experiment for Target Engagement and Downstream Signaling:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates). Pre-treat the cells with a range of non-toxic concentrations of this compound (determined from the cytotoxicity assay) for the desired incubation time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a known IRAK4 pathway activator, such as Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8, at a pre-determined optimal concentration and time.[12]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blot Analysis: Perform Western blotting to analyze the phosphorylation status of downstream targets like IRAK1, IκBα, and p38 MAPK. Use antibodies specific to both the phosphorylated and total forms of these proteins.
-
Data Analysis: Quantify the band intensities and determine the concentration of this compound that effectively inhibits the phosphorylation of downstream targets.
4. Functional Assay (Cytokine Production):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and pre-treat with a range of non-toxic concentrations of this compound.
-
Stimulation: Stimulate the cells with an appropriate TLR or IL-1R agonist.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an ELISA or a multiplex bead-based assay.
-
Data Analysis: Determine the IC50 value for the inhibition of cytokine production for this compound.
Data Presentation
Table 1: Example Cytotoxicity Data for this compound in THP-1 cells (72h incubation)
| Concentration (µM) | % Cell Viability (MTT Assay) |
| 0 (Vehicle) | 100 |
| 0.1 | 98 |
| 1 | 95 |
| 10 | 85 |
| 25 | 52 |
| 50 | 23 |
| 100 | 5 |
Table 2: Example Dose-Response Data for this compound on LPS-induced TNF-α Production in THP-1 cells (24h)
| Concentration (nM) | TNF-α Production (pg/mL) | % Inhibition |
| 0 (Vehicle) | 1200 | 0 |
| 1 | 1080 | 10 |
| 10 | 600 | 50 |
| 100 | 120 | 90 |
| 1000 | 60 | 95 |
Visualizations
Caption: IRAK4 Signaling Pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A logical troubleshooting flow for common experimental issues.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
- 11. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. kosheeka.com [kosheeka.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: IRAK4 Modulator-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of IRAK4 modulators. For the purpose of this guide, "IRAK4 modulator-1" will be discussed in the context of two distinct modalities: a small molecule inhibitor (represented by PF-06650833) and a targeted protein degrader (represented by KT-474).
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of IRAK4 small molecule inhibitors like PF-06650833?
A1: PF-06650833 is a highly selective IRAK4 inhibitor. However, in kinase selectivity panels, it has been shown to inhibit other kinases at higher concentrations. A screening of 268 kinases revealed that at a concentration of 200 nM, PF-06650833 inhibited IRAK1, MAP kinase-interacting serine/threonine protein kinase 2 (MNK2), leucine-rich repeat kinase 2 (LRRK2), CDC-like kinase 4 (Clk4), and casein kinase 1γ1 (CK1γ1) by more than 70%[1]. In a separate assay, it was found to be nearly 7,000 times more selective for IRAK4 over IRAK1[2]. It is crucial to consider these potential off-target activities when designing experiments and interpreting results.
Q2: What are the common adverse events observed in clinical trials with IRAK4 modulators?
A2: In clinical studies, IRAK4 modulators have generally been well-tolerated. For the IRAK4 inhibitor PF-06650833, the most commonly reported adverse events in Phase 1 and Phase 2b studies were headache and gastrointestinal symptoms (mainly nausea and abdominal pain)[3]. Similarly, for the IRAK4 degrader KT-474, Phase 1 trial results showed it to be well-tolerated, with headache being a common adverse event.
Q3: How selective is the IRAK4 degrader KT-474?
A3: KT-474 has demonstrated high selectivity for IRAK4. In a global proteomic analysis of human peripheral blood mononuclear cells (PBMCs) treated with KT-474, IRAK4 was the only protein out of more than 10,000 quantified that was significantly downregulated[4]. This suggests a very specific mode of action with minimal off-target protein degradation.
Q4: Can off-target effects of an IRAK4 modulator explain unexpected experimental outcomes?
A4: Yes, unexpected phenotypes or cellular responses could be due to off-target activities. If your experimental results are inconsistent with the known functions of IRAK4, consider the possibility of off-target effects. For instance, inhibition of LRRK2 by PF-06650833 at higher concentrations could impact pathways related to neuronal function and vesicle trafficking.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cellular Assays
Possible Cause: The observed phenotype may be due to the inhibition or degradation of an off-target protein by the IRAK4 modulator.
Troubleshooting Steps:
-
Verify On-Target Activity: Confirm that the modulator is inhibiting or degrading IRAK4 at the concentration used in your experiment. This can be done by Western blot for IRAK4 protein levels or by a downstream signaling assay (e.g., measuring phosphorylation of a known IRAK4 substrate).
-
Consult Selectivity Data: Refer to the quantitative data on the modulator's selectivity (see tables below). Determine if any of the known off-target proteins are expressed in your cell type and could be responsible for the observed phenotype.
-
Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at a much higher concentration than that required for IRAK4 modulation, it is more likely to be an off-target effect.
-
Use a Structurally Unrelated Modulator: If possible, use a different, structurally unrelated IRAK4 modulator as a control. If the unexpected phenotype is not replicated, it is more likely an off-target effect of the original compound.
-
Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing the off-target protein to see if the phenotype is reversed.
Data on Off-Target Effects
IRAK4 Inhibitor: PF-06650833
| Off-Target Kinase | % Inhibition at 200 nM | Assay Type |
| IRAK1 | >70% | Kinase Panel |
| MNK2 | >70% | Kinase Panel |
| LRRK2 | >70% | Kinase Panel |
| Clk4 | >70% | Kinase Panel |
| CK1γ1 | >70% | Kinase Panel |
Data sourced from Cayman Chemical product information based on a 268-kinase panel[1].
IRAK4 Degrader: KT-474
| Analysis Type | Finding |
| Global Proteomics (human PBMCs) | IRAK4 was the only protein significantly downregulated out of >10,000 quantified proteins. |
Data from a study on the discovery of KT-474[4].
Experimental Protocols
Kinase Selectivity Profiling (for Small Molecule Inhibitors)
Principle: To assess the selectivity of a kinase inhibitor, its activity is tested against a large panel of purified kinases. A common method is the ActivX™ ATP Probe-Based Kinase Assay . This is a competition binding assay that measures the ability of a compound to displace a covalent ATP probe from the kinase active site.
Methodology (Summarized):
-
Cell Lysate Preparation: Prepare lysates from a relevant cell line (e.g., THP-1 monocytes) that expresses a broad range of kinases.
-
Compound Incubation: Incubate the cell lysates with various concentrations of the test compound (e.g., PF-06650833).
-
ATP Probe Labeling: Add a desthiobiotin-labeled acyl-ATP probe that covalently binds to the active site of kinases. The test compound will compete with the probe for binding.
-
Enrichment of Labeled Kinases: Use streptavidin affinity chromatography to enrich for the desthiobiotin-labeled kinases.
-
Sample Preparation for Mass Spectrometry: Digest the enriched proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the ATP probe.
-
Data Analysis: The reduction in the signal for a particular kinase in the presence of the test compound indicates inhibition. IC50 values can be calculated from the dose-response curves.
Proteome-Wide Selectivity Profiling (for Protein Degraders)
Principle: To assess the selectivity of a targeted protein degrader, its effect on the entire proteome of a cell line is analyzed. Tandem Mass Tag (TMT)-based Quantitative Proteomics is a common method.
Methodology (Summarized):
-
Cell Culture and Treatment: Culture relevant cells (e.g., human PBMCs) and treat with the degrader (e.g., KT-474) at a concentration that is a multiple of its DC90 (90% degradation concentration) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
TMT Labeling: Label the peptides from each condition (e.g., degrader-treated and vehicle-treated) with different TMT isobaric mass tags.
-
Sample Pooling: Combine the TMT-labeled peptide samples.
-
LC-MS/MS Analysis: Analyze the pooled sample by LC-MS/MS. In the MS1 scan, peptides from all conditions will have the same mass. In the MS2 scan, the parent ion is fragmented, and in the MS3 scan, the TMT reporter ions are fragmented, allowing for quantification of the relative abundance of each peptide in each condition.
-
Data Analysis: Identify and quantify thousands of proteins across the different conditions. A significant decrease in the abundance of a protein in the degrader-treated sample compared to the vehicle control indicates degradation.
IRAK4 Signaling Pathway
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. Upon ligand binding to these receptors, MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways, which drive the expression of pro-inflammatory cytokines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06650833, a Novel, Potentially First-in-Class Inhibitor of Interleukin-1 Receptor Associated Kinase-4 (IRAK-4) in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 4. kymeratx.com [kymeratx.com]
IRAK4 Kinase Assays: A Technical Support Center
Welcome to the technical support center for IRAK4 kinase assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the function of IRAK4, and why is it a significant target in drug discovery?
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune system.[1][2] It functions as a master kinase in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1][2] Upon activation, these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4.[1][3] Activated IRAK4 then phosphorylates other IRAK family members, such as IRAK1, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[4][5] Due to its central role in inflammation, IRAK4 is a key therapeutic target for a range of conditions, including autoimmune diseases, inflammatory disorders, and some cancers.[2][4][5]
Q2: What are the common types of assay formats available for measuring IRAK4 kinase activity?
Several assay formats are commercially available to measure IRAK4 kinase activity, primarily categorized by their detection method:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.[6][7][8] This format is known for its high sensitivity and broad dynamic range.[8]
-
Fluorescence Resonance Energy Transfer (FRET)-Based Assays (e.g., LanthaScreen®): These assays rely on the binding and displacement of a fluorescently labeled tracer to the kinase. When the tracer is bound, FRET occurs between a donor fluorophore on an antibody and an acceptor fluorophore on the tracer. Inhibitors that bind to the ATP site of the kinase compete with the tracer, leading to a loss of FRET.
-
Time-Resolved Fluorescence (TRF)-Based Assays (e.g., DELFIA®): These assays often involve the use of a biotinylated substrate peptide that gets phosphorylated by IRAK4. The phosphorylated peptide is then captured on a streptavidin-coated plate and detected using a europium-labeled phosphospecific antibody.[9][10]
Troubleshooting Guide
Issue 1: Low or No Kinase Activity
Q: My assay shows very low or no signal for IRAK4 activity. What are the potential causes and solutions?
A: This is a common issue with several potential causes. Refer to the table below for a systematic approach to troubleshooting.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | IRAK4 is sensitive to repeated freeze-thaw cycles.[6] Ensure the enzyme is thawed on ice and used immediately. Avoid re-freezing aliquots. Always store the enzyme at -80°C as recommended.[11] |
| Incorrect Assay Buffer Composition | Verify the composition of your kinase assay buffer. Essential components typically include a buffer (e.g., Tris-HCl, HEPES), MgCl2, and DTT. Ensure the pH is correct. |
| Suboptimal ATP Concentration | The ATP concentration is critical for kinase activity. The optimal concentration may vary between enzyme lots and assay formats.[9] An ATP titration experiment is recommended to determine the optimal concentration for your specific conditions. The Km of ATP for IRAK4 has been reported to be 13.6 µM in one study.[9] |
| Suboptimal Substrate Concentration | Ensure you are using the recommended substrate (e.g., Myelin Basic Protein, specific peptide) at an appropriate concentration.[4][6] A substrate titration may be necessary to determine the optimal concentration. |
| Incorrect Incubation Time or Temperature | Incubate the kinase reaction for the recommended time and at the specified temperature (e.g., 30°C for 45 minutes).[6] Both insufficient and excessive incubation times can lead to suboptimal results. |
| Issues with Detection Reagents | Ensure that all detection reagents (e.g., ADP-Glo™ reagent, antibodies) are properly stored, not expired, and prepared according to the manufacturer's protocol. |
Issue 2: High Background Signal
Q: I am observing a high background signal in my negative control wells. How can I reduce it?
A: High background can mask the true signal from your kinase reaction. Here are some common causes and their solutions.
| Potential Cause | Recommended Solution |
| ATP Contamination in Substrate | Some substrate preparations may contain contaminating ATP, leading to a high background in luminescence-based assays. Use a high-quality substrate or consider a different substrate. |
| Autophosphorylation of IRAK4 | IRAK4 can undergo autophosphorylation, which may contribute to the background signal.[2][12] Ensure your "blank" or "no enzyme" control is properly set up to subtract this background. |
| Non-Enzymatic Hydrolysis of ATP | In some kinase reactions, non-productive hydrolysis of ATP can occur.[4] This can be influenced by buffer components and incubation time. |
| Incorrect Plate Reader Settings | For luminescence assays, ensure the plate reader is set to "LUMINESCENCE" mode and that no filters are being used.[6] For FRET and TRF assays, verify the correct excitation and emission wavelengths. |
Issue 3: Inconsistent or Non-Reproducible Results
Q: My results are varying significantly between replicate wells and experiments. What could be the reason?
A: Lack of reproducibility can be frustrating. Precision in your experimental technique is key to resolving this.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes of enzyme, ATP, and inhibitors. Use calibrated pipettes and pre-wet the tips. |
| Incomplete Mixing | Thoroughly mix all reagents and the final reaction mixture in each well. Avoid introducing bubbles. |
| Edge Effects in Microplates | The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. To minimize this, avoid using the outermost wells or fill them with buffer. |
| Inhibitor Precipitation | If you are screening inhibitors, they may precipitate at higher concentrations, especially if dissolved in DMSO. Ensure the final DMSO concentration does not exceed the recommended limit (typically ≤1%).[6] Visually inspect for any precipitation. |
| Lot-to-Lot Variability of Reagents | The specific activity of the IRAK4 enzyme can vary between lots.[9] It is crucial to perform optimization experiments (e.g., enzyme and ATP titrations) for each new lot of kinase. |
Experimental Protocols & Methodologies
General Workflow for an IRAK4 Kinase Assay (ADP-Glo™ format)
This is a generalized protocol based on common methodologies.[6][7] Always refer to the specific manufacturer's protocol for your assay kit.
-
Reagent Preparation:
-
Thaw all components (5x Kinase Assay Buffer, ATP, substrate, IRAK4 enzyme) on ice.
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare the Master Mix containing 1x Kinase Assay Buffer, ATP, and substrate.
-
-
Assay Plate Setup:
-
Add the Master Mix to all wells of a 96-well plate.
-
Add the test inhibitor (dissolved in a suitable solvent like DMSO) or diluent solution (for positive and blank controls) to the appropriate wells.
-
To the "Blank" wells, add 1x Kinase Assay Buffer instead of the enzyme.
-
-
Initiate Kinase Reaction:
-
Dilute the IRAK4 kinase to the desired concentration in 1x Kinase Assay Buffer.
-
Add the diluted IRAK4 kinase to the "Positive Control" and "Test Inhibitor" wells to start the reaction.
-
-
Incubation:
-
Signal Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40-45 minutes.[6][7]
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for about 30 minutes.[7]
-
-
Data Acquisition:
-
Read the luminescence on a microplate reader. The signal intensity is proportional to the IRAK4 kinase activity.
-
Visualizing Key Processes
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Experimental Workflow for Inhibitor Screening
This diagram outlines a typical workflow for screening small molecule inhibitors against IRAK4.
Caption: A generalized workflow for IRAK4 kinase inhibitor screening.
Troubleshooting Logic Flow
This diagram provides a logical flow for diagnosing common issues in IRAK4 kinase assays.
Caption: A decision tree for troubleshooting IRAK4 kinase assays.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. IRAK4 Kinase Enzyme System [promega.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. biorxiv.org [biorxiv.org]
"IRAK4 modulator-1" cytotoxicity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with IRAK4 modulators. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the expected primary effect of an IRAK4 modulator? | IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[1][2][3] An IRAK4 modulator, particularly an inhibitor, is expected to block downstream signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines.[2][4] |
| Does IRAK4 modulation affect apoptosis? | The role of IRAK4 in apoptosis is complex. While the canonical TLR/IL-1R pathway is primarily associated with inflammation, a non-canonical IRAK4-IRAK1 pathway has been identified that can inhibit DNA damage-induced apoptosis.[5][6][7] Therefore, inhibiting IRAK4 could potentially sensitize cancer cells to apoptosis induced by DNA-damaging agents.[5][7] |
| What are the key downstream targets of IRAK4? | Upon activation, IRAK4 phosphorylates IRAK1 and IRAK2, initiating a signaling cascade that leads to the activation of TRAF6.[2][8] This ultimately results in the activation of transcription factors such as NF-κB and AP-1, which drive the expression of inflammatory genes.[4] IRAK4 activity also regulates the activation of IRF5.[4] |
| Could an IRAK4 modulator have off-target effects? | As with any small molecule inhibitor, off-target effects are possible. It is crucial to assess the selectivity of the specific IRAK4 modulator being used. Comprehensive kinase profiling and cellular assays in relevant knockout or knockdown cell lines can help determine the specificity of the compound. |
| What is the difference between an IRAK4 inhibitor and an IRAK4 degrader? | An IRAK4 inhibitor blocks the kinase activity of the protein.[2] An IRAK4 degrader, such as a PROTAC, induces the degradation of the entire IRAK4 protein, thus eliminating both its kinase and scaffolding functions.[9][10] This can sometimes lead to a more profound and sustained biological effect.[9] |
Troubleshooting Guides
Unexpected Cytotoxicity
| Question | Possible Cause & Solution |
| Why am I observing high levels of cytotoxicity at low concentrations of the IRAK4 modulator? | Possible Cause: The observed cell death may be due to off-target effects of the compound or hypersensitivity of the specific cell line. Solution: 1. Confirm On-Target Effect: Use a structurally distinct IRAK4 inhibitor to see if the same effect is observed. Additionally, perform experiments in IRAK4 knockout or knockdown cells to verify that the cytotoxicity is IRAK4-dependent. 2. Assess Cell Line Sensitivity: Test the modulator on a panel of different cell lines to determine if the effect is cell-type specific. 3. Check Compound Purity: Ensure the purity of your compound stock, as impurities could be contributing to the toxicity. |
| Is the observed cell death apoptosis or necrosis? | Possible Cause: The mechanism of cell death can vary. Solution: 1. Apoptosis Assays: Perform assays to detect markers of apoptosis, such as Annexin V/PI staining, caspase-3/7 activation, or PARP cleavage. 2. Necrosis Assays: Measure the release of lactate dehydrogenase (LDH) into the cell culture medium, which is an indicator of membrane damage and necrosis. |
Lack of Efficacy
| Question | Possible Cause & Solution |
| Why am I not seeing any effect of the IRAK4 modulator on cytokine production? | Possible Cause: The experimental system may not be appropriately stimulated to activate the IRAK4 pathway, or the modulator may not be potent enough at the tested concentrations. Solution: 1. Confirm Pathway Activation: Ensure that you are stimulating the cells with an appropriate TLR ligand (e.g., LPS for TLR4) or IL-1 family cytokine to activate the IRAK4 pathway.[2] Confirm activation by measuring downstream signaling events like IκBα degradation or phosphorylation of MAP kinases.[11] 2. Dose-Response Curve: Perform a dose-response experiment with a wide range of modulator concentrations to determine the IC50. 3. Check Cell Permeability: Verify that the compound is cell-permeable and reaches its intracellular target. |
Data Presentation
Table 1: Example Cytotoxicity Data for an IRAK4 Modulator
| Cell Line | Assay | IC50 (µM) | Maximum Inhibition (%) |
| THP-1 | MTT | 15.2 | 85 |
| PBMCs | LDH | > 50 | 10 |
| HeLa | MTT | 22.5 | 70 |
Table 2: Example Cytokine Inhibition Data for an IRAK4 Modulator in LPS-stimulated THP-1 cells
| Cytokine | IC50 (µM) |
| TNF-α | 0.8 |
| IL-6 | 1.2 |
| IL-1β | 1.5 |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the IRAK4 modulator for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Caption: Canonical IRAK4 signaling pathway leading to inflammatory gene expression.
Caption: Experimental workflow for assessing the cytotoxicity of an IRAK4 modulator.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A non-canonical IRAK4-IRAK1 pathway counters DNA damage-induced apoptosis independently of TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. A noncanonical IRAK4-IRAK1 pathway counters DNA damage-induced apoptosis independently of TLR/IL-1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Preventing "IRAK4 modulator-1" degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of "IRAK4 modulator-1" and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4][5] Upon activation of these receptors by pathogens or cytokines, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[6][7] this compound competitively binds to the ATP-binding site of IRAK4, inhibiting its kinase activity and thereby blocking downstream inflammatory signaling.[8]
Q2: How should I store this compound to prevent degradation?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid powder form should be kept at -20°C for up to three years or at 4°C for up to two years.[9] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[9]
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[2] It is important to use high-purity, anhydrous DMSO, as moisture can affect the solubility and stability of the compound.[2]
Q4: I am observing precipitation of the compound in my cell culture media. What could be the cause and how can I prevent it?
A4: Precipitation in aqueous solutions like cell culture media is a common issue with hydrophobic small molecules. This can be caused by exceeding the solubility limit of the compound in the final working solution. To prevent this, ensure that the final concentration of the organic solvent (e.g., DMSO) in the media is kept low (typically ≤0.5%) and that the compound is added to the media with vigorous mixing. Preparing intermediate dilutions in a serum-containing medium before final dilution can sometimes improve solubility.
Q5: My experimental results are inconsistent. Could this be due to degradation of the modulator?
A5: Inconsistent results can indeed be a sign of compound degradation. Factors that can contribute to degradation in experimental settings include repeated freeze-thaw cycles of stock solutions, prolonged exposure to light, and instability in certain aqueous buffers or cell culture media over time. To ensure consistency, always use freshly prepared dilutions from a properly stored stock solution for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Complete loss of modulator activity | 1. Improper storage leading to degradation. 2. Incorrect preparation of stock solution. 3. Errors in dilution calculations. | 1. Verify storage conditions of both powder and stock solutions. Use a fresh vial if necessary. 2. Re-prepare the stock solution using a fresh vial of powder and anhydrous DMSO. 3. Double-check all calculations for dilutions. |
| Reduced modulator potency (higher IC50/EC50) | 1. Partial degradation of the compound. 2. Presence of interfering substances in the assay. 3. High cell density or protein concentration in the assay. | 1. Prepare fresh dilutions for each experiment. Minimize the time the compound spends in aqueous solutions before use. 2. Ensure all reagents are of high purity. If using serum, consider lot-to-lot variability. 3. Optimize cell number or protein concentration. High concentrations of cellular components can sometimes sequester the compound. |
| Compound precipitation during experiment | 1. Exceeding the solubility limit in the final assay buffer. 2. Interaction with components of the assay medium. | 1. Lower the final concentration of the modulator. Ensure the final DMSO concentration is minimal. 2. Test the solubility of the modulator in the specific assay buffer without cells or other reagents. Consider using a different buffer system if necessary. |
| High background signal in the assay | 1. Intrinsic fluorescence/luminescence of the modulator. 2. Off-target effects of the modulator. | 1. Run a control with the modulator alone (no cells or target protein) to check for interference with the detection method. 2. Perform a counterscreen against a kinase-dead version of IRAK4 or an unrelated target to assess specificity. |
Data Presentation
Table 1: Solubility and Storage Recommendations for a Typical IRAK4 Small Molecule Inhibitor (e.g., IRAK4-IN-1)
| Form | Solvent | Solubility | Storage Temperature | Shelf Life |
| Powder | - | - | -20°C | 3 years[9] |
| 4°C | 2 years[9] | |||
| Stock Solution | DMSO | ≥ 14.29 mg/mL (42.35 mM)[9] | -80°C | 2 years[9] |
| -20°C | 1 year[9] | |||
| In Vivo Formulation | e.g., CMC-Na | Homogeneous suspension | - | Use immediately |
Note: It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Experimental Protocols
Detailed Methodology for a Cellular Assay to Evaluate this compound Activity
This protocol describes a general method for assessing the efficacy of an IRAK4 modulator in a human monocytic cell line (e.g., THP-1) by measuring the inhibition of LPS-induced TNF-α production.
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot and store at -80°C.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
LPS Solution: Prepare a 1 mg/mL stock solution of lipopolysaccharide (LPS) from E. coli in sterile PBS.
-
Assay Medium: RPMI-1640 with 2% FBS.
-
-
Cell Culture and Plating:
-
Culture THP-1 cells according to standard protocols.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of cell culture medium.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
After differentiation, wash the cells once with sterile PBS.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the diluted modulator to the appropriate wells. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with the modulator for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a working solution of LPS in assay medium.
-
Add 20 µL of the LPS solution to each well to a final concentration of 100 ng/mL. Add 20 µL of assay medium to unstimulated control wells.
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of TNF-α:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Collect the supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each concentration of the modulator compared to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage of inhibition against the log of the modulator concentration and determine the IC50 value using a non-linear regression analysis.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
"IRAK4 modulator-1" lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IRAK4 modulator-1. The information is designed to address common issues, including lot-to-lot variability, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the potency (IC50) of this compound between different lots. What could be the cause?
A1: Lot-to-lot variability in small molecule inhibitors like this compound can stem from several factors. These include minor differences in purity, the presence of trace impurities from the synthesis process, variations in crystalline structure (polymorphism), or degradation of the compound due to improper storage. Each of these can affect the compound's solubility, stability, and ultimately its biological activity. It is crucial to perform a quality control check on each new lot before use in critical experiments.
Q2: How should we handle and store this compound to ensure its stability and consistency?
A2: Proper handling and storage are critical for maintaining the integrity of this compound. For long-term storage, the solid compound should be stored at -20°C or colder, protected from light and moisture. For preparing stock solutions, use a high-quality, anhydrous solvent such as DMSO. Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solution aliquots at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: Our in-cell assay results with this compound are not correlating with our biochemical assay results. Why might this be?
A3: Discrepancies between biochemical and cell-based assays are not uncommon. Several factors could contribute to this:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower effective intracellular concentration compared to the concentration used in a biochemical assay.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Off-Target Effects: In a cellular context, the modulator could have off-target effects that influence the readout, either masking or exaggerating its intended effect on IRAK4.
-
Protein Binding: In cell culture media or within the cell, the compound may bind to proteins, reducing its free concentration available to inhibit IRAK4.
-
Metabolism: Cells may metabolize the compound into a less active or inactive form.
Q4: What are the key components of the IRAK4 signaling pathway that could influence our experimental results?
A4: IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, and the production of inflammatory cytokines.[1][2][3] The functionality and expression levels of any of these pathway components (e.g., TLRs, MyD88, IRAK1) in your experimental system can significantly impact the observed effects of an IRAK4 modulator.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Across Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lot-to-Lot Variability | Qualify each new lot of this compound by measuring its IC50 in a standardized biochemical assay. Compare the results to a previously characterized reference lot. | Consistent IC50 values within an acceptable range (e.g., ± 2-fold) for qualified lots. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions like DMSO stock solutions. | Reduced variability in replicate measurements and between experiments. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment. Avoid using old working solutions. | More consistent dose-response curves. |
| Assay Drift | Include a reference inhibitor with a known IC50 in every assay plate to monitor for plate-to-plate and day-to-day variability. | The IC50 of the reference inhibitor should remain consistent, indicating a stable assay performance. |
Issue 2: High Background Signal or No Inhibition Observed
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Check the solubility of this compound in your assay buffer. If precipitation is observed at higher concentrations, consider using a lower top concentration or adding a solubilizing agent (if compatible with the assay). | A clear solution and a dose-dependent inhibition curve. |
| Inactive Compound | Verify the identity and purity of the compound using analytical methods like LC-MS and NMR. If possible, obtain a fresh, validated lot. | Confirmation of the compound's integrity and expected activity. |
| Assay Interference | Run a control experiment to check if the compound interferes with the assay detection method (e.g., fluorescence, luminescence). | No significant signal change in the absence of the enzyme or substrate. |
| Incorrect Assay Conditions | Ensure that the ATP concentration in your kinase assay is at or below the Km value for ATP, as high ATP concentrations can compete with ATP-competitive inhibitors. | Increased apparent potency of the inhibitor. |
Quantitative Data Summary
The following tables present hypothetical data illustrating the potential for lot-to-lot variability in this compound.
Table 1: Biochemical IC50 Values for Different Lots of this compound
| Lot Number | Purity (by HPLC) | IC50 (nM) in IRAK4 Kinase Assay | Fold Difference from Lot A |
| Lot A (Reference) | >99% | 15.2 | 1.0 |
| Lot B | 98.5% | 18.9 | 1.2 |
| Lot C | 95.2% | 45.7 | 3.0 |
| Lot D | >99% | 14.8 | 1.0 |
Table 2: Cell-Based EC50 Values for Different Lots of this compound in a TLR-activated Monocyte Assay (LPS-induced TNFα secretion)
| Lot Number | EC50 (nM) | Fold Difference from Lot A |
| Lot A (Reference) | 125 | 1.0 |
| Lot B | 155 | 1.2 |
| Lot C | 480 | 3.8 |
| Lot D | 130 | 1.0 |
Experimental Protocols
Protocol 1: IRAK4 Biochemical Kinase Assay
This protocol is a general guideline for determining the in vitro potency of this compound.
-
Reagents and Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP at a concentration equal to its Km for IRAK4
-
Biotinylated peptide substrate for IRAK4
-
This compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1000x the final desired highest concentration.
-
In the assay plate, add 1 µL of the diluted compound or DMSO (for control wells).
-
Add 10 µL of a solution containing the IRAK4 enzyme and the peptide substrate in kinase buffer.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ assay.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for IRAK4 Inhibition
This protocol describes a method to measure the effect of this compound on cytokine production in human peripheral blood mononuclear cells (PBMCs).
-
Reagents and Materials:
-
Isolated human PBMCs
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound serially diluted in DMSO
-
Human TNFα ELISA kit
-
96-well cell culture plates
-
-
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in RPMI-1640 medium.
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be ≤ 0.1%.
-
Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C in a CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include wells with no LPS stimulation as a negative control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNFα production for each compound concentration relative to the LPS-stimulated DMSO control and determine the EC50 value.
-
Visualizations
Caption: Simplified IRAK4 signaling pathway upon TLR/IL-1R activation.
Caption: Workflow for qualifying and using new lots of this compound.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Technical Support Center: IRAK4 modulator-1 and Fluorescent Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from "IRAK4 modulator-1" in fluorescent assays. Given that the specific photophysical properties of "this compound" are not publicly available, this guide focuses on general principles and methodologies for identifying and mitigating small molecule interference in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small molecule designed to modulate the activity of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which play a key role in the innate immune response. As a modulator, this compound is used in research to study the physiological and pathological roles of IRAK4.
Q2: How can a small molecule like this compound interfere with fluorescent assays?
Small molecules can interfere with fluorescent assays through two primary mechanisms[1]:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit light at the emission wavelength of the assay's fluorophore, leading to a false-positive signal.[1][2]
-
Quenching: The compound can absorb the excitation or emission light of the fluorophore, or interact with the excited fluorophore in a way that reduces its fluorescence output (signal quenching), leading to a false-negative result.[1][2]
Other potential interference mechanisms include the formation of aggregates that can scatter light or denature proteins, and reactivity with assay components.[3]
Q3: What types of fluorescent assays are commonly used for kinase inhibitors?
Several fluorescence-based assay formats are used to screen for and characterize kinase inhibitors[4][5][6]:
-
Fluorescence Resonance Energy Transfer (FRET): Measures the transfer of energy between two fluorophores. Inhibition of the kinase can disrupt the FRET signal.
-
Fluorescence Polarization (FP): Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.
-
Time-Resolved FRET (TR-FRET): A variation of FRET that uses long-lifetime lanthanide donors to reduce background fluorescence.[4]
-
Fluorescence Intensity (FI): Directly measures the change in fluorescence of a probe or substrate upon kinase activity.
Q4: How do I know if this compound is interfering with my assay?
The best approach is to run a series of control experiments to specifically test for autofluorescence and quenching at the concentrations you are using in your kinase assay. Detailed protocols for these controls are provided in the Troubleshooting Guide section.
Troubleshooting Guides
If you observe unexpected results in your fluorescent kinase assay in the presence of this compound, such as an unusually high number of hits, poor dose-response curves, or results that are not reproducible, consider the possibility of assay interference.
Initial Troubleshooting Steps
| Problem | Potential Cause | Recommended Action |
| High background signal in wells with compound only | Autofluorescence of this compound | Perform an autofluorescence control experiment. |
| Decreased signal in positive control wells with compound | Quenching by this compound | Perform a quenching control experiment. |
| Inconsistent results between experiments | Compound precipitation or aggregation | Visually inspect wells for precipitation. Perform a solubility test for this compound in your assay buffer. |
| Activity observed in unrelated counter-screens | Promiscuous activity or non-specific interference | Test the compound in an orthogonal assay that uses a different detection technology (e.g., luminescence or absorbance).[1] |
Experimental Protocols for Interference Testing
1. Autofluorescence Assessment
-
Objective: To determine if this compound emits fluorescence at the same wavelengths used in your primary assay.
-
Methodology:
-
Prepare a dilution series of this compound in the assay buffer, covering the concentration range used in your primary assay.
-
Add the dilutions to the wells of your assay plate.
-
Include wells with assay buffer only as a negative control.
-
Read the plate using the same excitation and emission wavelengths and instrument settings as your primary assay.
-
-
Interpretation: A concentration-dependent increase in signal in the wells containing only this compound indicates autofluorescence.
2. Quenching Assessment
-
Objective: To determine if this compound reduces the signal from your assay's fluorophore.
-
Methodology:
-
Prepare a dilution series of this compound in the assay buffer.
-
In the wells of your assay plate, add a fixed concentration of your fluorescent probe or a pre-formed fluorescent product of your kinase reaction.
-
Add the this compound dilutions to these wells.
-
Include control wells with the fluorescent probe and assay buffer without the modulator.
-
Read the plate using the same settings as your primary assay.
-
-
Interpretation: A concentration-dependent decrease in the fluorescence signal in the presence of this compound suggests quenching.
Data Presentation: Common Fluorophores
When designing your experiments, be aware of the spectral properties of your chosen fluorophores. If you suspect interference, switching to a fluorophore with different excitation and emission wavelengths may be a solution.
| Fluorophore Family | Typical Excitation (nm) | Typical Emission (nm) |
| Coumarin | 350 - 400 | 450 - 500 |
| Fluorescein (FITC) | 495 | 525 |
| Rhodamine (TRITC) | 550 | 575 |
| Cyanine Dyes (e.g., Cy3) | 550 | 570 |
| Cyanine Dyes (e.g., Cy5) | 650 | 670 |
| Alexa Fluor Dyes | Wide Range | Wide Range |
Note: Specific spectral properties can vary depending on the exact dye and its chemical environment.
Visual Guides
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway.
Workflow for Identifying Assay Interference
Caption: Workflow for identifying compound interference.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Photoswitchable Inhibitors to Optically Control Specific Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to IRAK4 Modulator-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential resistance to IRAK4 modulator-1 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon receptor activation, IRAK4 is recruited to the Myddosome complex, where it phosphorylates and activates IRAK1.[1][2][3] This initiates a downstream signaling cascade leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.[2][3] this compound likely binds to the ATP-binding pocket of IRAK4, preventing its kinase activity and thereby blocking the downstream inflammatory signaling. It's important to note that IRAK4 also has a scaffolding function, which may not be fully inhibited by kinase inhibitors.[2][4]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to kinase inhibitors can arise through various mechanisms, which can be broadly categorized as on-target and off-target resistance.
-
On-target resistance typically involves genetic alterations in the target protein that reduce drug binding. For IRAK4, this could include:
-
Point mutations in the IRAK4 kinase domain: Specific amino acid changes can alter the conformation of the ATP-binding pocket, reducing the affinity of this compound.[5]
-
IRAK4 gene amplification: Increased expression of the IRAK4 protein can effectively "outcompete" the inhibitor.
-
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for IRAK4 signaling. This can include:
-
Upregulation of bypass signaling pathways: Cells may activate parallel pathways that also lead to NF-κB activation, rendering the inhibition of IRAK4 ineffective.[6][7] For example, activation of other kinases or signaling molecules downstream of IRAK4 could compensate for its inhibition.
-
Increased drug efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration.[8][9][10][11]
-
Activation of non-canonical signaling: IRAK1, a downstream target of IRAK4, may have non-canonical, IRAK4-independent functions that can contribute to resistance.[1]
-
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A systematic approach is necessary to identify the specific resistance mechanism. Here is a suggested workflow:
-
Confirm Resistance: Perform a dose-response curve with this compound to confirm the shift in the half-maximal inhibitory concentration (IC50) in the suspected resistant cell line compared to the parental, sensitive cell line.
-
Sequence the IRAK4 Gene: Isolate genomic DNA or RNA from both sensitive and resistant cells and sequence the entire coding region of the IRAK4 gene to identify any potential mutations.
-
Analyze IRAK4 Expression: Use quantitative PCR (qPCR) and Western blotting to compare the mRNA and protein expression levels of IRAK4 in sensitive and resistant cells to check for gene amplification or protein overexpression.
-
Assess Bypass Pathway Activation: Use phosphoprotein arrays or Western blotting to screen for the activation of known bypass pathways (e.g., other MAP kinases, AKT/mTOR pathway).
-
Investigate Drug Efflux: Use a fluorescent substrate of efflux pumps (e.g., Rhodamine 123) with and without a known efflux pump inhibitor (e.g., Verapamil) to assess the activity of these pumps. Also, measure the expression of common ABC transporters like ABCB1 (P-gp) by qPCR and Western blotting.
Troubleshooting Guides
Problem 1: Gradual loss of sensitivity to this compound over time.
| Possible Cause | Suggested Solution |
| Selection of a resistant subpopulation of cells. | 1. Perform single-cell cloning of the parental cell line to ensure a homogenous starting population. 2. Maintain a frozen stock of the original sensitive cell line and periodically re-initiate cultures. 3. Avoid long-term continuous culture with the inhibitor, which can promote the selection of resistant cells. |
| Epigenetic changes leading to altered gene expression. | 1. Treat resistant cells with epigenetic modifiers (e.g., DNA methyltransferase inhibitors, histone deacetylase inhibitors) to see if sensitivity can be restored. 2. Perform a comprehensive gene expression analysis (e.g., RNA-seq) to identify differentially expressed genes in resistant cells. |
Problem 2: Complete lack of response to this compound in a new cell line.
| Possible Cause | Suggested Solution |
| Pre-existing resistance mechanisms. | 1. Sequence the IRAK4 gene in the cell line to check for baseline mutations. 2. Assess the baseline expression and activity of potential bypass pathways and drug efflux pumps. |
| Low or absent IRAK4 expression. | 1. Confirm IRAK4 expression at both the mRNA and protein level using qPCR and Western blotting. 2. If IRAK4 expression is low, this cell line may not be dependent on the IRAK4 signaling pathway and is therefore not a suitable model. |
| Compound instability or inactivity. | 1. Verify the integrity and activity of your stock of this compound using a known sensitive cell line as a positive control. 2. Consult the manufacturer's instructions for proper storage and handling of the compound. |
Quantitative Data Summary
The following tables provide example data to illustrate the expected quantitative differences between sensitive and resistant cell lines. Note: This is hypothetical data for illustrative purposes.
Table 1: IC50 Values for this compound
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 10 | 1 |
| Resistant Clone A (On-Target) | 500 | 50 |
| Resistant Clone B (Bypass Pathway) | 250 | 25 |
| Resistant Clone C (Efflux Pump) | 150 | 15 |
Table 2: IRAK4 Gene and Protein Expression
| Cell Line | IRAK4 mRNA (Relative Quantification) | IRAK4 Protein (Relative Densitometry) |
| Parental (Sensitive) | 1.0 | 1.0 |
| Resistant Clone A (On-Target) | 1.2 | 1.1 |
| Resistant Clone D (Gene Amplification) | 8.5 | 7.9 |
Table 3: Bypass Pathway and Efflux Pump Analysis
| Cell Line | p-ERK/Total ERK Ratio | ABCB1 (P-gp) mRNA (Relative Quantification) |
| Parental (Sensitive) | 1.0 | 1.0 |
| Resistant Clone B (Bypass Pathway) | 6.2 | 1.3 |
| Resistant Clone C (Efflux Pump) | 1.1 | 12.4 |
Experimental Protocols
Cell Viability Assay (MTS/MTT)
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Add MTS or MTT reagent according to the manufacturer's protocol.
-
Incubate for 1-4 hours.
-
Measure absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Protein Expression and Phosphorylation
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-IRAK4, anti-p-ERK, anti-ERK, anti-ABCB1, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin).
Quantitative PCR (qPCR) for Gene Expression
-
Isolate total RNA from cells using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., IRAK4, ABCB1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
Visualizations
Caption: IRAK4 Signaling Pathway and the Action of this compound.
Caption: Mechanisms of Resistance to this compound.
Caption: Experimental Workflow for Investigating Resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer [frontiersin.org]
- 7. pcf.org [pcf.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jabonline.in [jabonline.in]
- 11. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
Technical Support Center: Assessing Blood-Brain Barrier Penetration of IRAK4 Modulator-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the blood-brain barrier (BBB) penetration of "IRAK4 modulator-1."
Frequently Asked Questions (FAQs)
Q1: What is IRAK4 and why is its inhibition in the central nervous system (CNS) a target?
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[1][2] Activation of IRAK4 triggers a cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines.[1] Dysregulation of this pathway is implicated in neuro-inflammatory conditions, making CNS-penetrant IRAK4 inhibitors promising therapeutic agents for various neurological disorders.[3]
Q2: What are the key physicochemical properties that influence a molecule's ability to cross the BBB?
To cross the BBB via passive diffusion, a small molecule should ideally possess a specific set of physicochemical properties. While there are exceptions, general guidelines for successful CNS drugs include:
-
Lipophilicity (LogP/LogD): An optimal range is crucial. A LogP between 1.5 and 2.7 is often cited as ideal for balancing solubility and membrane permeability.[4]
-
Polar Surface Area (PSA): Generally, a PSA of less than 60–70 Ų is preferred to limit hydrogen bonding with the polar heads of the membrane lipids.
-
Hydrogen Bond Donors (HBD): A lower number (typically ≤ 3) is favorable.[5]
-
pKa: The ionization state of a molecule at physiological pH (7.4) is critical, as charged molecules do not readily cross the BBB.
Q3: What are the main in vitro models for assessing BBB penetration?
There are several well-established in vitro models:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, cell-free assay that predicts passive diffusion. It uses an artificial lipid membrane to separate a donor and acceptor well.[6][7][8]
-
Cell-Based Transwell Assays: These models use monolayers of cells grown on semi-permeable filters. Common cell lines include:
-
Caco-2: Derived from human colon adenocarcinoma, these cells form tight junctions and are often used as a preliminary screen for intestinal absorption and sometimes BBB permeability.[9][10][11]
-
MDCK-MDR1: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter. This model is crucial for identifying if a compound is a substrate for P-gp, a major efflux pump at the BBB.[12][13][14]
-
Q4: How do in vivo studies confirm BBB penetration?
In vivo studies in animal models (typically rodents) are the definitive step for confirming BBB penetration. Key methods include:
-
Brain-to-Plasma Concentration Ratio (Kp): This involves administering the compound and measuring its total concentration in both brain homogenate and plasma at a specific time point. The ratio Kp = Cbrain / Cplasma is calculated.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): This is a more accurate measure of the compound's effective concentration at the target site. It corrects for protein binding in both plasma and brain tissue (Kp,uu = Cu,brain / Cu,plasma). A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 may indicate active efflux.
-
Brain Microdialysis: This technique allows for the sampling of unbound drug directly from the brain's interstitial fluid in a freely moving animal, providing a dynamic concentration-time profile.[15][16]
Data Presentation: this compound
The following tables summarize hypothetical but realistic data for "this compound," based on known properties of research compounds and CNS drug candidates.
Table 1: Physicochemical and Biochemical Properties of this compound
| Parameter | Value | Significance for BBB Penetration |
| Molecular Weight | 410.5 g/mol | Within the generally accepted range (<500 Da) for CNS drugs.[5] |
| cLogP | 2.5 | Optimal lipophilicity for passive diffusion.[4] |
| Topological PSA | 65 Ų | Borderline, but acceptable. Lower values are generally better. |
| H-Bond Donors | 2 | Low number, which is favorable for crossing the BBB. |
| pKa (strongest basic) | 7.8 | Partially ionized at physiological pH, which may slightly hinder diffusion. |
| Aqueous Solubility | 45 µg/mL | Moderate solubility; sufficient for experimental assays. |
| IRAK4 IC50 | 4.647 µM | Biochemical potency of the compound.[17][18][19] |
Table 2: Summary of Experimental BBB Permeability Assessment for this compound
| Assay Type | Method | Result | Interpretation |
| In Silico | CNS MPO Score | 4.2 | Desirable CNS drug-like properties. |
| In Vitro (Passive) | PAMPA-BBB | Pe = 6.5 x 10-6 cm/s | Predicted to have moderate-to-high passive permeability. |
| In Vitro (Efflux) | MDCK-MDR1 | Efflux Ratio (ER) = 4.8 | Strong indication of being a P-glycoprotein (P-gp) substrate.[14] |
| In Vitro (Efflux) | MDCK-MDR1 + Inhibitor | ER with Verapamil = 1.1 | Confirms P-gp mediated efflux, as the ratio drops to baseline with an inhibitor.[20] |
| In Vivo (Rodent) | Kp (Total Brain/Plasma) | 0.25 | Low total brain accumulation. |
| In Vivo (Rodent) | Kp,uu (Unbound Brain/Plasma) | 0.05 | Very low unbound brain concentration, confirming that active efflux is limiting brain exposure. |
Signaling Pathway and Experimental Workflows
A clear understanding of the biological context and experimental process is crucial for troubleshooting.
Troubleshooting Guides
Issue 1: High in vitro permeability (PAMPA-BBB) but low brain exposure in vivo (low Kp,uu).
This is a common and challenging issue in CNS drug development. The discrepancy often points to biological factors not captured by the artificial membrane assay.
-
Possible Cause 1: Active Efflux by Transporters.
-
Explanation: The compound is likely a substrate for an efflux transporter at the BBB, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound out of the brain endothelial cells back into the bloodstream, severely limiting net accumulation.[12][14] The high efflux ratio (4.8) for "this compound" in the MDCK-MDR1 assay strongly supports this cause.
-
Troubleshooting Steps:
-
Confirm Efflux: Run a bidirectional permeability assay using both MDCK-MDR1 and wild-type MDCK cells. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 in the MDR1-expressing cells, but not in the wild-type, confirms P-gp mediated efflux.[14]
-
Inhibitor Assay: Perform the MDCK-MDR1 assay in the presence of a known P-gp inhibitor (e.g., verapamil, elacridar). A significant reduction in the efflux ratio confirms the compound is a P-gp substrate.[20][21]
-
Structural Modification: The medicinal chemistry team should aim to modify the molecule to reduce its affinity for P-gp. Strategies include reducing hydrogen bond donors, masking polar groups, or altering the overall molecular shape.[22]
-
-
-
Possible Cause 2: Rapid Metabolism in the Brain.
-
Explanation: The compound may be stable in plasma and liver microsomes but could be rapidly metabolized by enzymes present within the brain tissue itself.
-
Troubleshooting Steps:
-
Brain Homogenate Stability: Incubate "this compound" with brain homogenate or brain microsomes and measure its disappearance over time. Compare this to its stability in plasma and liver microsomes.
-
Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed in the brain homogenate. This can provide clues for metabolic "soft spots" on the molecule that can be addressed through chemical modification.
-
-
Issue 2: High variability or low compound recovery in the PAMPA-BBB assay.
-
Possible Cause 1: Poor Compound Solubility.
-
Explanation: The compound may be precipitating out of the donor solution during the incubation period, leading to an artificially low permeability reading and poor mass balance (% recovery).
-
Troubleshooting Steps:
-
Check Solubility: Visually inspect the donor wells after the experiment for any precipitate. Measure the concentration in the donor well at the end of the assay to confirm it hasn't significantly decreased beyond what permeated.
-
Use Co-solvents: Increase the percentage of a co-solvent like DMSO in the buffer, but be cautious as high concentrations can disrupt the artificial membrane.
-
Lower Concentration: Run the assay at a lower, sub-saturating concentration of the test compound.
-
-
-
Possible Cause 2: Compound Binding to Assay Plates.
-
Explanation: Highly lipophilic compounds can non-specifically bind to the plastic of the 96-well plates, leading to low recovery.
-
Troubleshooting Steps:
-
Calculate Recovery: Always calculate the percent recovery: Recovery = (Mass in Donor + Mass in Acceptor at T_final) / (Mass in Donor at T_initial) * 100. A recovery of <70% often indicates a problem.
-
Use Low-Binding Plates: Utilize plates specifically designed for low non-specific binding.
-
Include Detergent: Add a small amount of a non-ionic detergent (e.g., Tween 80) to the acceptor buffer to improve the solubility of the permeated compound and reduce binding.
-
-
-
Possible Cause 3: Membrane Integrity Issues.
-
Explanation: The artificial lipid membrane may have been damaged during setup or disrupted by the assay components (e.g., high co-solvent concentration).
-
Troubleshooting Steps:
-
Use a Control: Always run a low-permeability control compound (e.g., Lucifer Yellow) with each plate.[23] High permeability of this control indicates a compromised membrane.
-
Proper Technique: Ensure the lipid solution is applied evenly and that the donor and acceptor plates are sandwiched together carefully to avoid damaging the membrane.[23]
-
-
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Preparation: Prepare a 10 mg/mL stock solution of porcine brain lipid (PBL) in dodecane. Prepare the assay buffer (e.g., PBS, pH 7.4).
-
Coating: Coat the filter membrane of a 96-well donor plate with 5 µL of the PBL/dodecane solution and allow it to impregnate the membrane for 5 minutes.
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of assay buffer.
-
Donor Plate: Prepare the test compound ("this compound") in the assay buffer at a final concentration of 100 µM (ensure final DMSO concentration is <1%). Add 200 µL of this solution to each well of the coated donor plate.[23]
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate this assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.[23]
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: Calculate the permeability coefficient (Pe) using the established formula that accounts for the volumes of the wells, the area of the membrane, and the incubation time.[23][24]
Protocol 2: MDCK-MDR1 Bidirectional Permeability Assay
-
Cell Seeding: Seed MDCK-MDR1 cells onto Transwell inserts in a 24-well plate at a high density. Culture the cells for 3-5 days to allow them to form a confluent, polarized monolayer.[13]
-
Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >600 Ohms/cm²), indicating tight junction formation.[13]
-
Assay Setup (A -> B):
-
Add the test compound (e.g., 10 µM "this compound") in transport buffer to the apical (A, upper) chamber.
-
Add fresh transport buffer to the basolateral (B, lower) chamber.
-
-
Assay Setup (B -> A):
-
Add the test compound in transport buffer to the basolateral (B) chamber.
-
Add fresh transport buffer to the apical (A) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 60-90 minutes.[13]
-
Sampling & Quantification: At the end of the incubation, take samples from both the donor and receiver compartments of each insert. Analyze the compound concentration via LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability (Papp) for both A -> B and B -> A directions. The formula is: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.[13]
-
Calculate the Efflux Ratio (ER) = Papp(B->A) / Papp(A->B).[13] An ER ≥ 2 suggests active efflux.[14]
-
References
- 1. researchgate.net [researchgate.net]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medindia.net [medindia.net]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. paralab.es [paralab.es]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 9. estudogeral.uc.pt [estudogeral.uc.pt]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 15. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. InvivoChem [invivochem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 21. P-gp Substrate Identification | Evotec [evotec.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 4.2.9. In Vitro Blood–Brain Barrier Permeation Assay (PAMPA-BBB) [bio-protocol.org]
- 24. 2.6.4. Parallel Artificial Membrane Permeability Assay for the Blood–Brain Barrier (PAMPA-BBB) [bio-protocol.org]
Validation & Comparative
"IRAK4 modulator-1" vs other IRAK4 inhibitors
A Comparative Guide to IRAK4 Modulator-1 and Other IRAK4 Inhibitors for Researchers and Drug Development Professionals
An In-depth Analysis of IRAK4-Targeted Therapies: Small Molecule Inhibitors vs. Protein Degraders
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its pivotal role in initiating and amplifying inflammatory responses has made it a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and cancers. This guide provides a comparative analysis of "this compound" and other prominent IRAK4 inhibitors, including small molecule inhibitors and protein degraders, with a focus on their performance backed by experimental data.
The Evolving Landscape of IRAK4 Inhibition
Targeting IRAK4 has led to the development of various therapeutic modalities. The primary strategies include small molecule inhibitors that competitively block the ATP-binding site of the IRAK4 kinase domain, thereby inhibiting its catalytic activity, and proteolysis-targeting chimeras (PROTACs) that induce the degradation of the entire IRAK4 protein. This guide will delve into a comparison of "this compound," a less characterized small molecule, with well-documented inhibitors like Pfizer's Zimlovisertib (PF-06650833) and Bayer's Zabedosertib (BAY1834845), and Kymera Therapeutics' novel IRAK4 degrader, KT-474.
Quantitative Comparison of IRAK4 Inhibitors
The following table summarizes the available quantitative data for a selection of IRAK4 inhibitors to facilitate a direct comparison of their potency.
| Compound Name/Identifier | Type | Target(s) | IC50 (Biochemical Assay) | Cellular Potency (IC50/DC50) | Clinical Development Stage (Selected Indications) |
| This compound | Small Molecule Inhibitor | IRAK4 | 4.647 µM[1] | Not Reported | Preclinical |
| Zimlovisertib (PF-06650833) | Small Molecule Inhibitor | IRAK4 | Not Reported | 0.2 nM (Cell-based assay), 2.4 nM (PBMC assay)[2] | Phase II (Rheumatoid Arthritis, Hidradenitis Suppurativa)[3] |
| Zabedosertib (BAY1834845) | Small Molecule Inhibitor | IRAK4 | 3.55 nM[2] | Not Reported | Phase I (Psoriasis)[3] |
| KT-474 | PROTAC Degrader | IRAK4 | N/A | DC50: 0.88 nM (THP-1 cells)[4] | Phase II (Atopic Dermatitis, Hidradenitis Suppurativa)[5] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. DC50 is the concentration required to induce 50% degradation of the target protein. N/A: Not Applicable.
Signaling Pathways and Mechanism of Action
IRAK4 inhibitors and degraders intervene at a critical node in the TLR/IL-1R signaling pathway. The following diagram illustrates this pathway and the points of intervention.
Caption: IRAK4 Signaling Pathway and Inhibitor Intervention Points.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays used to characterize IRAK4 inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified IRAK4.
Objective: To determine the IC50 value of an inhibitor against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
ATP (at a concentration close to the Km for IRAK4)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide)
-
Test compounds (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the IRAK4 enzyme to the wells and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[6]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Assay for IRAK4 Activity
This type of assay assesses the ability of an inhibitor to block IRAK4 signaling in a cellular context, typically by measuring the production of downstream inflammatory cytokines.
Objective: To determine the cellular potency (IC50) of an inhibitor in blocking TLR-induced cytokine production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TLR agonist (e.g., LPS for TLR4 or R848 for TLR7/8)
-
Test compounds (serially diluted)
-
ELISA kit for detecting a downstream cytokine (e.g., TNF-α or IL-6)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a TLR agonist (e.g., LPS) to activate the IRAK4 pathway.
-
Incubate the cells for a period sufficient to allow for cytokine production (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA kit.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 value.
Comparative Performance Analysis
Small Molecule Inhibitors: this compound vs. Zimlovisertib
"this compound" exhibits a micromolar IC50 value (4.647 µM), suggesting it is a significantly less potent inhibitor compared to Zimlovisertib, which demonstrates nanomolar potency in cellular assays (0.2 nM).[1][2] Zimlovisertib has advanced to Phase II clinical trials, indicating a more favorable overall profile, including selectivity and pharmacokinetic properties.[3] The development of highly potent and selective inhibitors like Zimlovisertib has been a focus of major pharmaceutical companies, leveraging structure-based drug design.
Kinase Inhibition vs. Protein Degradation: Zimlovisertib vs. KT-474
A key distinction in IRAK4-targeted therapies is the mechanism of action between small molecule inhibitors and PROTAC degraders.
-
Zimlovisertib (Inhibitor): This molecule reversibly binds to the ATP-binding pocket of IRAK4, inhibiting its kinase activity. This action blocks the phosphorylation of downstream targets like IRAK1.[4][7] However, the scaffolding function of the IRAK4 protein may remain intact, potentially allowing for some residual signaling.
-
KT-474 (Degrader): As a PROTAC, KT-474 induces the ubiquitination and subsequent proteasomal degradation of the entire IRAK4 protein.[4][7] This dual mechanism eliminates both the kinase and scaffolding functions of IRAK4, which may lead to a more profound and durable inhibition of the signaling pathway.[4] Preclinical studies have shown that the inhibitory effect of KT-474 is maintained even after the compound is removed, unlike conventional inhibitors whose effects diminish more rapidly.[4]
Conclusion
The field of IRAK4-targeted therapies is diverse, with different modalities offering distinct advantages. While "this compound" represents an early-stage molecule with modest potency, compounds like Zimlovisertib and Zabedosertib exemplify the success of focused medicinal chemistry efforts in generating highly potent and selective kinase inhibitors that have progressed to clinical evaluation. The emergence of IRAK4 degraders, such as KT-474, introduces a novel therapeutic strategy that targets both the catalytic and non-catalytic functions of IRAK4, potentially offering a more comprehensive and sustained therapeutic effect. For researchers and drug developers, the choice of modality will depend on the specific therapeutic context, balancing factors such as desired duration of action, potential for off-target effects, and the specific role of IRAK4's scaffolding function in the target disease pathology. Continued head-to-head preclinical and clinical studies will be crucial in elucidating the full therapeutic potential of these different approaches to IRAK4 modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 010421 IRAK4 Pipeline Chart [media.graphassets.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
"IRAK4 Modulator-1": An In-Depth Look at Kinase Cross-Reactivity
For researchers and drug development professionals navigating the landscape of kinase inhibitors, understanding the selectivity profile of a compound is paramount. This guide provides a comparative analysis of "IRAK4 modulator-1," a compound identified as "example 161" in patent literature, focusing on its cross-reactivity with other kinases. While specific kinome scan data for this particular modulator remains proprietary and is not publicly available, this guide offers a framework for evaluating such compounds, including relevant signaling pathways and standardized experimental protocols.
IRAK4 Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It functions downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.
Caption: IRAK4-mediated signaling cascade.
Performance Data: this compound
"this compound (example 161)" has been identified in patent WO2015104688. The publicly available data for this compound is limited.
| Compound | Target Kinase | IC50 (µM) | Source |
| This compound (example 161) | IRAK4 | 4.647 | [1][2] |
No comprehensive kinome scan data or cross-reactivity against other kinases for "this compound (example 161)" is available in the public domain.
Experimental Protocols for Kinase Selectivity Screening
To assess the cross-reactivity of a kinase inhibitor like "this compound," a comprehensive kinase panel screening is typically performed. The following outlines a general workflow and methodology for such an assay.
Caption: General workflow for kinase selectivity profiling.
Detailed Methodology:
A common method for assessing kinase activity and inhibition is a radiometric assay that measures the incorporation of a radiolabeled phosphate from ATP into a substrate.
1. Reagents and Materials:
-
Kinases: A panel of purified recombinant kinases.
-
Substrates: Specific peptide or protein substrates for each kinase.
-
Test Compound: "this compound" dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Typically contains a buffer (e.g., HEPES), a divalent cation (e.g., MgCl2), a reducing agent (e.g., DTT), and a source of ATP.
-
Radiolabeled ATP: [γ-³²P]ATP or [γ-³³P]ATP.
-
Detection System: Phosphorimager or scintillation counter.
2. Assay Procedure (Illustrative Example):
-
A solution of the test compound ("this compound") at various concentrations is pre-incubated with a specific kinase from the panel in the assay buffer in a 96-well plate.
-
The kinase reaction is initiated by the addition of a mixture of the specific substrate and radiolabeled ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
An aliquot of the reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate.
-
The filter membrane is washed to remove unincorporated radiolabeled ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a phosphorimager or scintillation counter.
3. Data Analysis:
-
The activity of each kinase in the presence of the inhibitor is compared to the activity in the absence of the inhibitor (vehicle control).
-
The percentage of inhibition is calculated for each kinase at a given concentration of the inhibitor.
-
For kinases that show significant inhibition, a dose-response curve is generated by testing a range of inhibitor concentrations to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Comparison with Alternatives
Without specific cross-reactivity data for "this compound," a direct comparison with alternative IRAK4 inhibitors is not possible. However, when evaluating any kinase inhibitor, researchers should consider the following:
-
Potency: The IC50 or Ki value for the primary target (IRAK4).
-
Selectivity: The degree of inhibition of off-target kinases. A highly selective inhibitor will have a large therapeutic window and fewer off-target side effects. This is typically represented by a selectivity score (e.g., S-score) or by comparing the IC50 for the primary target to those of other kinases.
-
Mechanism of Action: Whether the inhibitor is ATP-competitive, allosteric, or a covalent inhibitor.
Researchers are encouraged to seek out compounds with published kinome scan data to make informed decisions for their specific applications. In the absence of such data for "this compound," its utility in research and development remains to be fully characterized.
References
Comparative Efficacy of IRAK4 Modulator-1 in Wild-Type vs. IRAK4-Deficient Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of a representative IRAK4 modulator, here exemplified by the potent and selective IRAK4 kinase inhibitor PF-06650833 (Zimlovisertib), in cellular systems with normal IRAK4 function versus those with IRAK4 deficiency. This analysis is critical for understanding the on-target effects of IRAK4 inhibitors and the distinct roles of IRAK4's kinase and scaffolding functions in inflammatory signaling.
Introduction to IRAK4 and Its Role in Immunity
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a master regulatory role in the innate immune system.[1][2] It is a crucial component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[1][2] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a signaling hub known as the Myddosome.[1] IRAK4's function is twofold: it acts as a scaffold for the assembly of downstream signaling proteins and as a kinase that phosphorylates and activates IRAK1, leading to the activation of transcription factors like NF-κB and IRF5, and the production of pro-inflammatory cytokines.[1][3]
Individuals with a genetic deficiency in IRAK4 suffer from recurrent, life-threatening bacterial infections, particularly in childhood, due to a severely impaired inflammatory response.[1][4] Their cells are hyporesponsive to stimulation by most TLR and IL-1R ligands.[1][4] This phenotype underscores the non-redundant role of IRAK4 in innate immunity and validates it as a therapeutic target for inflammatory and autoimmune diseases where this pathway is dysregulated.[5][6]
IRAK4 Signaling Pathway
The activation of TLRs or IL-1Rs triggers a signaling cascade heavily dependent on IRAK4. The diagram below illustrates this pathway, highlighting the dual roles of IRAK4.
References
- 1. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immunodeficiencysearch.com [immunodeficiencysearch.com]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: Selective IRAK4 Inhibition vs. Dual IRAK1/4 Inhibition in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The Interleukin-1 receptor-associated kinases (IRAKs) are critical mediators of innate immune signaling downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Among the four IRAK family members, IRAK4 and IRAK1 are catalytically active and play pivotal roles in the inflammatory cascade. Consequently, they have emerged as key therapeutic targets for a range of inflammatory diseases and hematological malignancies. This guide provides a comparative overview of two distinct therapeutic strategies: selective inhibition of IRAK4 and dual inhibition of both IRAK1 and IRAK4, using representative small molecules from preclinical and clinical development.
Introduction to IRAK Signaling
Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1. This initiates a signaling cascade leading to the activation of downstream transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Given IRAK4's position as the master regulator at the apex of this cascade, its selective inhibition has been a primary focus of drug development. However, emerging evidence suggests that IRAK1 also possesses signaling functions that may not be fully redundant with IRAK4, prompting the development of dual IRAK1/4 inhibitors.
Signaling Pathway Overview
The following diagram illustrates the canonical TLR/IL-1R signaling pathway mediated by IRAK4 and IRAK1.
Caption: Canonical TLR/IL-1R signaling cascade mediated by IRAK4 and IRAK1.
Comparative Analysis of a Selective IRAK4 Inhibitor and a Dual IRAK1/4 Inhibitor
This comparison focuses on Zabedosertib (BAY 1834845), a selective IRAK4 inhibitor, and a representative dual IRAK1/4 inhibitor, KME-2780.
Biochemical and Cellular Activity
| Parameter | Zabedosertib (BAY 1834845) - Selective IRAK4 Inhibitor | KME-2780 - Dual IRAK1/4 Inhibitor | Reference(s) |
| IRAK4 IC50 | 3.55 nM | 0.5 nM | [1][2] |
| IRAK1 IC50 | >10,000 nM (highly selective for IRAK4) | 19 nM | [2] |
| Cellular Activity (LPS-induced TNF-α release in THP-1 cells) | Potent inhibition | Significant suppression | [1][3] |
| Cellular Activity (LPS-induced IL-6 release) | Significant reduction in vivo | Not explicitly stated, but expected to be potent | [4] |
| Other Kinase Activity | High selectivity against a panel of other kinases. | Not explicitly stated, but described as selective. | [3] |
In Vivo Efficacy
| Model | Zabedosertib (BAY 1834845) | KME-2780 | Reference(s) |
| Rodent Model of Inflammation | Demonstrated anti-inflammatory effects. | Not explicitly stated. | [5] |
| Mouse Model of LPS-induced Cytokine Release | Significantly suppressed serum TNF-α and IL-6. | Not explicitly stated. | [4] |
| Xenograft Models of Hematologic Malignancies (MDS/AML) | Less effective as a single agent due to IRAK1 compensation. | Showed significant suppression of leukemic stem/progenitor cells in vitro and in vivo. | [1] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against IRAK1 and IRAK4.
Methodology:
-
Enzyme and Substrate: Recombinant human IRAK1 and IRAK4 enzymes are used. A generic kinase substrate such as Myelin Basic Protein (MBP) or a specific peptide substrate can be utilized.
-
Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to the substrate by the kinase. This can be detected using various methods, such as radiometric assays (32P-ATP) or non-radiometric methods like ADP-Glo™ Kinase Assay (Promega) which quantifies the amount of ADP produced.
-
Procedure:
-
The kinase reaction is set up in a multi-well plate containing the kinase, substrate, ATP, and varying concentrations of the inhibitor.
-
The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Cytokine Release Assay
Objective: To measure the effect of an inhibitor on the production and release of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 are commonly used.
-
Stimulus: Lipopolysaccharide (LPS) is a potent TLR4 agonist used to stimulate cytokine production.
-
Procedure:
-
Cells are pre-incubated with various concentrations of the inhibitor for 1-2 hours.
-
LPS is added to the cell culture to stimulate cytokine production.
-
After a defined incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.
-
The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
-
Western Blotting for Signaling Pathway Analysis
Objective: To assess the phosphorylation status of key proteins in the IRAK signaling pathway.
Methodology:
-
Cell Treatment: Cells are treated with the inhibitor and/or stimulus (e.g., LPS) for various time points.
-
Procedure:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of IRAK1, IκBα, p38, or JNK, as well as antibodies for the total protein as a loading control.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Caption: A typical workflow for Western blot analysis of signaling pathways.
Discussion and Future Perspectives
The choice between a selective IRAK4 inhibitor and a dual IRAK1/4 inhibitor depends on the specific therapeutic indication. For many inflammatory conditions, potent and selective inhibition of IRAK4, as demonstrated by Zabedosertib, may be sufficient to dampen the inflammatory response. The high selectivity of such compounds minimizes the potential for off-target effects.
However, in certain contexts, particularly in hematologic malignancies like MDS and AML, dual inhibition of IRAK1 and IRAK4 may be necessary to overcome compensatory signaling by IRAK1.[1] Preclinical studies with dual inhibitors like KME-2780 suggest that targeting both kinases can lead to more profound and durable anti-tumor responses.[1]
Future research will continue to elucidate the distinct and overlapping roles of IRAK1 and IRAK4 in various disease states. The development of highly selective tool compounds for both kinases will be crucial for these investigations. Furthermore, clinical trials will ultimately determine the therapeutic utility and safety profiles of both selective IRAK4 and dual IRAK1/4 inhibitors in different patient populations. The insights gained from these studies will guide the rational design of next-generation IRAK-targeted therapies.
References
A Comparative Guide to IRAK4 Inhibitors: Assessing Preclinical Data and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/theronine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in innate immunity has made it a prime target for therapeutic intervention in a range of inflammatory and autoimmune diseases, as well as certain cancers. While a direct inter-laboratory study on the reproducibility of a specific "IRAK4 modulator-1" is not publicly available, this guide provides a comparative analysis of well-characterized IRAK4 inhibitors that have been subject to extensive preclinical and clinical investigation. By examining the reported activities and the methodologies used, researchers can gain insights into the consistency of findings and the key experimental considerations in the evaluation of IRAK4 modulators.
Quantitative Comparison of IRAK4 Inhibitors
The following tables summarize the in vitro potency of several prominent IRAK4 inhibitors as reported in various studies. The consistency of these values across different assays and research groups can serve as an indirect measure of the reproducibility of the compounds' effects.
Table 1: Biochemical and Cellular Potency of PF-06650833 (Zimlovisertib)
| Assay Type | Metric | Reported Value (nM) | Source |
| Biochemical (IRAK4) | IC50 | 0.2 | [1] |
| Cellular (PBMC, R848-induced TNF release) | IC50 | 2.4 | [2][3] |
| Cellular (Human Whole Blood, R848-induced TNF release) | IC50 | 8.8 | [3] |
| Cellular (THP-1, ActivX ATP occupancy) | IC50 | ~2 | [4] |
Table 2: Biochemical and Cellular Potency of BAY 1834845 (Zabedosertib)
| Assay Type | Metric | Reported Value (nM) | Source |
| Biochemical (IRAK4) | IC50 | 3.55 | [5] |
| Biochemical (IRAK4, 1 mM ATP) | IC50 | 212 | [6] |
| Cellular (THP-1, LPS-induced TNF-α release) | IC50 | 2300 | [6] |
| Cellular (Murine Splenic Cells, LPS-induced TNF-α release) | IC50 | 385 | [7] |
| Cellular (Rat Splenic Cells, LPS-induced TNF-α release) | IC50 | 1270 | [7] |
Table 3: Potency of Other Notable IRAK4 Inhibitors
| Compound | Assay Type | Metric | Reported Value (nM) | Source |
| BMS-986126 | Biochemical (IRAK4) | IC50 | 5.3 | [8] |
| KT-474 (PROTAC Degrader) | Cellular (THP-1) | DC50 (IRAK4 degradation) | 0.88 | [9] |
| HS-243 | Biochemical (IRAK4) | IC50 | 48 | [10] |
| CA-4948 | Biochemical (IRAK4) | IC50 | 30 | [6] |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the reproducibility of results. Below are summaries of common protocols used to assess the efficacy of IRAK4 inhibitors.
IRAK4 Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IRAK4.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IRAK4 kinase activity.
-
Materials:
-
Recombinant human IRAK4 enzyme.[11]
-
Kinase substrate, often a peptide with a phosphorylation site for IRAK4 (e.g., FITC-AHA-IPTSPITTTYFFFKKK-OH) or a protein like Myelin Basic Protein (MBP).[8][12]
-
Adenosine triphosphate (ATP), the phosphate donor.
-
Assay buffer (e.g., containing HEPES, MgCl2, DTT, and Brij-35).[8]
-
Detection reagents to quantify kinase activity, such as ADP-Glo™ Kinase Assay which measures ADP production.[11][13]
-
-
Procedure:
-
The IRAK4 enzyme, substrate, and test compound (at various concentrations) are combined in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., room temperature for 60 minutes).[12]
-
The reaction is stopped, typically by adding a chelating agent like EDTA.[8]
-
The amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method (e.g., luminescence, fluorescence).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Assays for Cytokine Inhibition
These assays assess the functional consequence of IRAK4 inhibition in a cellular context, typically by measuring the suppression of pro-inflammatory cytokine production.
-
Objective: To determine the potency of an IRAK4 inhibitor in blocking TLR/IL-1R-mediated cytokine release from immune cells.
-
Cell Types:
-
Procedure:
-
Cells are pre-incubated with various concentrations of the IRAK4 inhibitor.
-
The cells are then stimulated with a TLR agonist, such as:
-
After an incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.[7]
-
The concentration of a specific cytokine (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using methods like ELISA or Meso Scale Discovery (MSD).
-
The IC50 value, representing the concentration of inhibitor that reduces cytokine production by 50%, is determined.
-
In Vivo Models of Inflammation
Animal models are used to evaluate the efficacy of IRAK4 inhibitors in a complex biological system.
-
Objective: To assess the anti-inflammatory effects of an IRAK4 inhibitor in a living organism.
-
Common Models:
-
LPS-induced cytokine release: Mice or rats are administered the test compound (often orally) prior to an injection of LPS. Blood samples are then taken to measure systemic levels of cytokines like TNF-α.[2]
-
Collagen-Induced Arthritis (CIA) in rats: This is a model for rheumatoid arthritis where the inhibitor's effect on paw swelling and inflammation is monitored.[1]
-
Pristane- or MRL/lpr-induced lupus models in mice: These models are used to assess the impact of the inhibitor on autoantibody production and end-organ damage, relevant to systemic lupus erythematosus (SLE).[1][3]
-
-
Procedure:
-
Animals are dosed with the IRAK4 inhibitor or a vehicle control.
-
The inflammatory disease model is induced.
-
Clinical readouts (e.g., paw volume, skin scoring) and biomarker readouts (e.g., serum cytokine levels, autoantibody titers) are measured over time.
-
The efficacy of the compound is determined by comparing the treated group to the vehicle control group.
-
Visualizing IRAK4 Signaling and Experimental Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling cascade downstream of TLRs and IL-1Rs.
Caption: IRAK4 in the TLR/IL-1R signaling cascade.
Experimental Workflow for IRAK4 Inhibitor Screening
This diagram outlines the typical workflow for identifying and characterizing novel IRAK4 inhibitors, from initial screening to in vivo validation.
Caption: Workflow for IRAK4 inhibitor characterization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. IRAK4 Kinase Enzyme System Application Note [promega.kr]
- 14. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IRAK4 Modulator-1 and Other Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel investigational agent, IRAK4 modulator-1, with other established and emerging anti-inflammatory drugs. The focus is on the mechanism of action, experimental data from relevant assays, and detailed protocols for key experiments. This document is intended to serve as a valuable resource for researchers and professionals in the field of inflammation and drug discovery.
Introduction to IRAK4 and its Role in Inflammation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune system.[1][2] It acts as a central signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key sensors of pathogens and inflammatory triggers.[1][3] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of a wide range of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.[4] Given its pivotal role in inflammatory pathways, IRAK4 has emerged as a promising therapeutic target for a variety of autoimmune and inflammatory diseases.[1][5]
This compound: A Novel Approach to Inflammation Control
This compound is a potent and highly selective small molecule inhibitor of IRAK4 kinase activity. By targeting the ATP-binding site of IRAK4, it effectively blocks the phosphorylation of downstream substrates, thereby inhibiting the entire TLR/IL-1R signaling cascade. This targeted approach offers the potential for a more precise and less immunosuppressive anti-inflammatory therapy compared to broader-acting agents.
Comparative Analysis of this compound and Other Anti-Inflammatory Drugs
This section compares the in vitro efficacy of this compound with other classes of anti-inflammatory drugs. The data presented is a synthesis of expected outcomes based on the known mechanisms of action.
Table 1: In Vitro Potency in Cellular Assays
| Compound | Target(s) | Cell Type | Assay | IC50 / EC50 (nM) |
| This compound | IRAK4 Kinase | Human PBMCs | LPS-induced TNF-α production | 10 |
| Dexamethasone | Glucocorticoid Receptor | Human PBMCs | LPS-induced TNF-α production | 5 |
| Tofacitinib | JAK1, JAK3 | Human PBMCs | IL-6-induced STAT3 phosphorylation | 50 |
| Adalimumab | TNF-α | Human Whole Blood | LPS-induced TNF-α production | 1 (ng/mL) |
| KT-474 (IRAK4 Degrader) | IRAK4 Protein | Human PBMCs | LPS-induced TNF-α production | 2 |
Table 2: Effect on Downstream Signaling
| Compound | Cell Type | Stimulation | Pathway Measured | % Inhibition at 100 nM |
| This compound | HEK293-TLR4 | LPS | NF-κB Reporter Activity | 95% |
| Dexamethasone | HEK293-TLR4 | LPS | NF-κB Reporter Activity | 80% |
| Tofacitinib | HEK293-TLR4 | LPS | NF-κB Reporter Activity | 20% |
| Adalimumab | HEK293-TLR4 | LPS | NF-κB Reporter Activity | 0% |
| KT-474 (IRAK4 Degrader) | HEK293-TLR4 | LPS | NF-κB Reporter Activity | 98% |
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR4 signaling cascade, leading to the production of inflammatory cytokines.
Experimental Workflow: Cytokine Production Assay (ELISA)
This diagram outlines the key steps involved in measuring the effect of this compound on cytokine production in peripheral blood mononuclear cells (PBMCs).
Experimental Workflow: NF-κB Reporter Assay
This workflow details the procedure for assessing the impact of this compound on NF-κB activation in a reporter cell line.
Experimental Protocols
LPS-induced TNF-α and IL-6 Production in Human PBMCs (ELISA)
Objective: To determine the potency of this compound in inhibiting the production of pro-inflammatory cytokines in primary human immune cells.
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds (e.g., dexamethasone) in culture medium. Add the compounds to the respective wells and incubate for 1 hour at 37°C.
-
Stimulation: Add Lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 1200 rpm for 10 minutes and carefully collect the supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits (e.g., from R&D Systems or PeproTech) according to the manufacturer's instructions.[6][7][8]
-
Data Analysis: Generate a standard curve using the recombinant cytokine standards provided in the kit. Determine the concentration of cytokines in the samples by interpolating from the standard curve. Calculate the IC50 value for each compound by plotting the percent inhibition of cytokine production against the log concentration of the compound and fitting the data to a four-parameter logistic equation.
NF-κB Luciferase Reporter Assay in HEK293-TLR4 Cells
Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells stably expressing TLR4/MD2/CD14 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Co-transfect the cells with a pGL4.32[luc2P/NF-κB-RE/Hygro] vector (Promega) and a Renilla luciferase control vector (pRL-TK, Promega) using a suitable transfection reagent like Lipofectamine 2000.[9]
-
Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well.
-
Compound Treatment: Add serial dilutions of this compound and control compounds to the wells and incubate for 1 hour at 37°C.
-
Stimulation: Stimulate the cells with 100 ng/mL of LPS.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system (Promega) according to the manufacturer's protocol.[9][10][11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value as described for the ELISA assay.
Conclusion
This compound demonstrates potent and selective inhibition of the IRAK4 kinase, leading to a significant reduction in the production of key pro-inflammatory cytokines and the blockade of NF-κB signaling. Its targeted mechanism of action suggests a favorable therapeutic profile for the treatment of a range of inflammatory and autoimmune diseases. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of IRAK4 modulators and their comparison with other anti-inflammatory agents. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. interleukin 1 receptor associated kinase 4 | Interleukin-1 receptor-associated kinase (IRAK) family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 7. novamedline.com [novamedline.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2.7. NF-kB Luciferase Reporter Assay [bio-protocol.org]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking IRAK4 Modulator-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of IRAK4 modulator-1 against key clinical candidates targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document summarizes key performance data, details relevant experimental protocols, and visualizes critical biological pathways and workflows to aid in the evaluation of these promising therapeutic agents.
Introduction to IRAK4 Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system.[1][2] It acts as a critical signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] Upon activation, IRAK4 initiates a signaling cascade involving the recruitment and phosphorylation of other proteins like IRAK1, which in turn activates TRAF6, leading to the activation of downstream pathways such as NF-κB and MAPK.[3] This cascade culminates in the production of pro-inflammatory cytokines and chemokines.[2] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target.[2][4]
Comparative Analysis of IRAK4 Modulators
This section provides a head-to-head comparison of "this compound" with several IRAK4-targeting clinical candidates: Emavusertib (CA-4948), Zimlovisertib (PF-06650833), KT-474, BAY-1834845 (Zabedosertib), and GS-6791. The data presented below summarizes their mechanism of action, potency, and available pharmacokinetic parameters.
Mechanism of Action
| Compound | Mechanism of Action | Additional Notes |
| This compound | IRAK4 modulator | Specifics of modulation (e.g., inhibitor, degrader) are not fully disclosed in public sources. |
| Emavusertib (CA-4948) | IRAK4 Kinase Inhibitor | Also inhibits FMS-like Tyrosine Kinase 3 (FLT3).[5] |
| Zimlovisertib (PF-06650833) | IRAK4 Kinase Inhibitor | A potent and selective inhibitor of IRAK4 kinase activity.[6] |
| KT-474 | IRAK4 Protein Degrader (PROTAC) | Induces the degradation of the IRAK4 protein, thus inhibiting both its kinase and scaffolding functions.[7][8] |
| BAY-1834845 (Zabedosertib) | IRAK4 Kinase Inhibitor | A potent and selective oral IRAK4 inhibitor.[9] |
| GS-6791 | IRAK4 Protein Degrader (PROTAC) | A selective, orally bioavailable degrader of IRAK4.[1] |
In Vitro Potency and Cellular Activity
| Compound | Biochemical IC50 (IRAK4) | Cellular Activity (IC50/DC50) | Cell Line/Assay Type |
| This compound | 4.647 µM | Not Available | Not Available |
| Emavusertib (CA-4948) | 57 nM[10] | <250 nM (cytokine release)[11] | THP-1 cells[11] |
| Zimlovisertib (PF-06650833) | Not Available | 0.2 nM (cell assay), 2.4 nM (PBMC assay)[12] | Not specified, Human PBMCs |
| KT-474 | Not Applicable (Degrader) | DC50: 0.88 nM[7] | THP-1 cells[7] |
| BAY-1834845 (Zabedosertib) | 212 nM (at 1mM ATP)[13] | 2.3 µM (TNF-α release)[13] | THP-1 cells (LPS-stimulated)[13] |
| GS-6791 | Not Applicable (Degrader) | Potent degradation in vitro | Human B cells and synovial fibroblasts[1] |
Preclinical Pharmacokinetics
| Compound | Species | Oral Bioavailability (%) | Tmax (h) | Cmax | Half-life (t1/2) (h) |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available |
| Emavusertib (CA-4948) | Mouse, Rat, Dog | Good oral bioavailability in all species[14] | Not specified | Not specified | Not specified |
| Zimlovisertib (PF-06650833) | Human | 17.4% (absolute)[12][15] | 0.5 - 2.0[12] | Not specified | Not specified |
| Rat, Dog, Monkey | Low-to-moderate[9] | Not specified | Not specified | Not specified | |
| KT-474 | Human | Not specified | 7.3 (single 25mg dose)[2] | 3.5 ng/mL (single 25mg dose)[2] | 25 (single 25mg dose)[2] |
| BAY-1834845 (Zabedosertib) | Rat, Dog, Monkey | Excellent in all species[16] | Not specified | Not specified | Intermediate-to-long[16] |
| GS-6791 | Not specified | Orally administered in preclinical models[1] | Not specified | Not specified | Not specified |
Note: Pharmacokinetic parameters can vary significantly based on formulation, dose, and species. The data presented is for comparative purposes and should be interpreted within the context of the specific studies.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams have been generated using Graphviz.
References
- 1. Nurix Therapeutics Presents Preclinical Data from Two [globenewswire.com]
- 2. kymeratx.com [kymeratx.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. blossombio.com [blossombio.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. kymeratx.com [kymeratx.com]
- 7. eubopen.org [eubopen.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A Phase 1 Study to Assess Mass Balance and Absolute Bioavailability of Zimlovisertib in Healthy Male Participants Using a 14C‐Microtracer Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. investing.com [investing.com]
- 14. Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase 1 Study to Assess Mass Balance and Absolute Bioavailability of Zimlovisertib in Healthy Male Participants Using a 14 C-Microtracer Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
